1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-9-7(12)6-4-2-1-3-5(4)10-11-6/h1-3,8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCSHLJCQVHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354599 | |
| Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-55-5 | |
| Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry for its potential therapeutic applications. This document outlines a viable synthetic pathway, including detailed experimental protocols, and presents relevant data in a structured format for ease of reference.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the core pyrazole ring system via a cyclocondensation reaction to yield the ethyl ester precursor, ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. The subsequent step is the conversion of this ester to the desired carbohydrazide through hydrazinolysis.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
This procedure is adapted from the general principles of pyrazole synthesis from β-ketoesters. The reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine hydrate can lead to the formation of the desired pyrazole, although reaction conditions must be carefully controlled to favor this isomer over the thermodynamically more stable pyrazolone by-product.
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxocyclopentane-1-carboxylate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Physical State | White to off-white solid |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.40 (t, 3H, J = 7.1 Hz, CH₃), 2.60-2.80 (m, 4H, CH₂CH₂), 2.95 (t, 2H, J = 7.5 Hz, CH₂), 4.40 (q, 2H, J = 7.1 Hz, OCH₂), 9.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.5, 22.8, 24.5, 25.9, 61.2, 115.8, 142.1, 148.5, 163.0 |
Step 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate.
Materials:
-
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
Procedure:
-
Suspend ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 8-12 hours, during which the solid should dissolve.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Physical State | White crystalline solid |
| Melting Point | 210-213 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 2.50-2.70 (m, 4H, CH₂CH₂), 2.85 (t, 2H, J = 7.4 Hz, CH₂), 4.35 (br s, 2H, NH₂), 9.20 (br s, 1H, CONH), 12.5 (br s, 1H, pyrazole NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 22.5, 24.1, 25.5, 116.2, 141.8, 147.9, 160.5 |
Workflow and Logical Relationships
The synthesis follows a logical progression from readily available starting materials to the final target compound. The key transformation is the construction of the heterocyclic pyrazole ring, followed by functional group modification.
Caption: Detailed workflow of the synthetic process.
Signaling Pathway Context (Hypothetical)
While the specific biological targets of this compound are a subject of ongoing research, pyrazole derivatives are known to interact with various signaling pathways implicated in diseases such as cancer and inflammation. A hypothetical mechanism of action could involve the inhibition of a key kinase in a pro-inflammatory pathway.
Caption: Hypothetical inhibitory action on a signaling pathway.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
A Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and related pyrazole carbohydrazide derivatives. Due to the limited availability of specific experimental data for the title compound, this document focuses on presenting generalized experimental protocols and expected property ranges based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers involved in the design, synthesis, and characterization of novel therapeutic agents based on the pyrazole carbohydrazide scaffold.
Introduction
The this compound core structure represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The carbohydrazide functional group is also a key structural feature in many biologically active molecules, contributing to their ability to form hydrogen bonds and coordinate with metal ions. The fusion of a cyclopentane ring to the pyrazole core introduces a degree of conformational rigidity and lipophilicity that can be exploited in drug design to modulate target binding and pharmacokinetic properties.
This guide will systematically explore the key physicochemical properties, provide detailed experimental methodologies for their determination, and discuss the potential biological significance of this compound class.
Physicochemical Properties
Core Structure and General Properties
The fundamental structure consists of a fused cyclopentane and pyrazole ring system with a carbohydrazide substituent at the 3-position of the pyrazole ring.
Table 1: General Physicochemical Descriptors for the Core Scaffold
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₇H₁₀N₄O | Calculated |
| Molecular Weight | ~182.18 g/mol | Calculated |
| Hydrogen Bond Donors | 3 | Estimated from structure |
| Hydrogen Bond Acceptors | 4 | Estimated from structure |
| Rotatable Bonds | 1 | Estimated from structure |
Predicted and Analog-Derived Physicochemical Data
The following table summarizes predicted values and data from structurally similar pyrazole carbohydrazide derivatives. It is crucial to note that these are estimates and require experimental verification.
Table 2: Predicted and Analog-Derived Physicochemical Data
| Property | Predicted/Analog Value | Rationale/Reference Compound |
| Melting Point (°C) | Likely > 200 | Crystalline solid with strong intermolecular hydrogen bonding potential. |
| logP | 0.5 - 2.5 | Varies significantly with substitution. The unsubstituted core is expected to be moderately lipophilic.[1] |
| Aqueous Solubility | Low to moderate | The presence of hydrogen bond donors and acceptors may enhance solubility, but the fused ring system is hydrophobic. |
| pKa | Basic pKa: 2-4 (pyrazole N); Acidic pKa: >10 (hydrazide NH) | Estimated based on typical values for pyrazole and hydrazide moieties. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazole carbohydrazide core and for the experimental determination of key physicochemical properties.
Synthesis of this compound
A common synthetic route to this class of compounds involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrazinolysis of the resulting ester.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for the target compound.
Protocol:
-
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
-
To a solution of ethyl cyclopentanone-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Step 2: Synthesis of this compound.
-
Dissolve the ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
-
Determination of Melting Point
The melting point is a critical indicator of purity.
Protocol:
-
Finely powder the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility.
Protocol:
-
Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of logP (Shake-Flask Method)
This method measures the partition coefficient between n-octanol and water.
Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the compound in the n-octanol-saturated water.
-
Add an equal volume of water-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Determination of pKa (Potentiometric Titration)
This method is suitable for determining the pKa of ionizable groups.
Protocol:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region in the titration curve.
Potential Biological Activity and Signaling Pathways
Pyrazole carbohydrazide derivatives are known to exhibit a range of biological activities, with anti-inflammatory properties being frequently reported.[2] The mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway by the target compound.
Conclusion
While specific experimental data for this compound remains to be fully elucidated, the core scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the expected physicochemical properties and detailed experimental protocols for the synthesis and characterization of this and related compounds. The presented methodologies and predicted data serve as a valuable resource for researchers, enabling them to advance the exploration of this important class of molecules in drug discovery and development. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activity of the title compound.
References
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest | MDPI [mdpi.com]
An In-Depth Technical Guide on the In Vitro Biological Activity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activities of derivatives of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The primary focus is on the potent anticancer properties of N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C), a representative derivative that has demonstrated significant cytotoxicity against a broad range of human cancer cell lines. This document details the compound's mechanism of action, including the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways. Furthermore, this guide explores the broader biological potential of the pyrazole carbohydrazide scaffold, summarizing available data on the antimicrobial and anti-inflammatory activities of related derivatives. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of cellular pathways are provided to support further research and development in this area.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of a cyclopentane ring to the pyrazole core, as seen in the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole system, offers a rigid scaffold for the development of novel therapeutic agents. The addition of a carbohydrazide moiety at the 3-position provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of compounds with varied biological profiles.
This guide focuses on the in vitro biological activities stemming from this core structure, with a particular emphasis on the anticancer potential of its N'-substituted derivatives.
Anticancer Activity of N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C)
A significant body of research has highlighted the potent cytotoxic effects of the P3C derivative against a wide panel of human cancer cell lines.
Quantitative Cytotoxicity Data
P3C has been shown to exhibit cytotoxic activity in the low micromolar to nanomolar range across 27 different human cancer cell lines. The half-maximal cytotoxic concentrations (CC50) are summarized in the table below.
| Cell Line | Cancer Type | CC50 (µM) |
| Breast Carcinoma | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.49 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |
| HCC70 | Triple-Negative Breast Cancer | >10 |
| HCC1419 | Breast Carcinoma | 6.27 |
| MCF-7 | Estrogen Receptor-Positive | 0.73 |
| T47D | Estrogen Receptor-Positive | 0.59 |
| Leukemia/Lymphoma | ||
| RAMOS | Burkitt's B Lymphoma | 0.31 |
| JURKAT | Acute T-Cell Leukemia | 0.37 |
| MOLT-3 | Acute Lymphoblastic Leukemia | 6.54 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Reported |
| K-562 | Chronic Myelogenous Leukemia | Not Reported |
| Other Cancer Types | ||
| A549 | Lung Carcinoma | Not Reported |
| HT-29 | Colorectal Adenocarcinoma | Not Reported |
| HCT-116 | Colorectal Carcinoma | Not Reported |
| HepG2 | Hepatocellular Carcinoma | Not Reported |
| PC-3 | Prostate Adenocarcinoma | Not Reported |
| DU-145 | Prostate Carcinoma | Not Reported |
| OVCAR-3 | Ovarian Adenocarcinoma | Not Reported |
| SK-OV-3 | Ovarian Adenocarcinoma | Not Reported |
| U-251 | Glioblastoma | Not Reported |
| SF-295 | Glioblastoma | Not Reported |
| SNB-19 | Glioblastoma | Not Reported |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Reported |
| PANC-1 | Pancreatic Epithelioid Carcinoma | Not Reported |
| HeLa | Cervical Adenocarcinoma | Not Reported |
| A431 | Epidermoid Carcinoma | Not Reported |
| G-361 | Malignant Melanoma | Not Reported |
Note: "Not Reported" indicates that while cytotoxicity was assessed, the specific CC50 values were not available in the reviewed literature.
Mechanism of Action
The anticancer activity of P3C is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways.
P3C is a potent inducer of apoptosis. Key events in this process include:
-
Reactive Oxygen Species (ROS) Accumulation: P3C treatment leads to an increase in intracellular ROS levels, a common trigger for apoptosis.
-
Mitochondrial Depolarization: The accumulation of ROS contributes to the loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.
-
Caspase Activation: P3C induces the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis. The activation of caspase-8 has also been observed, suggesting the potential involvement of the extrinsic apoptotic pathway.
-
Phosphatidylserine Externalization: A hallmark of early apoptosis, the flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, is observed upon P3C treatment.
P3C disrupts the normal progression of the cell cycle, leading to arrest in the S and G2/M phases. This prevents cancer cells from completing DNA replication and mitosis, ultimately contributing to cell death.
A key mechanism of action for P3C is the disruption of the microtubule network. Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. P3C's interference with microtubule dynamics leads to the observed G2/M phase arrest.
P3C has been shown to significantly alter the phosphorylation state of several key proteins involved in cancer cell proliferation and survival.
-
Dephosphorylation (Inactivation):
-
CREB (cAMP response element-binding protein)
-
p38 MAPK (p38 mitogen-activated protein kinase)
-
ERK (extracellular signal-regulated kinase)
-
STAT3 (signal transducer and activator of transcription 3)
-
Fyn (a member of the Src family of tyrosine kinases)
-
-
Hyperphosphorylation (Activation):
-
JNK (c-Jun N-terminal kinase)
-
NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)
-
The inactivation of pro-survival pathways (p38 MAPK/STAT3 and ERK1/2/CREB) coupled with the activation of stress-related pathways (JNK and NF-κB) creates a cellular environment that strongly favors apoptosis.
Antimicrobial and Anti-inflammatory Activities of Pyrazole Carbohydrazide Derivatives
While specific data for P3C's antimicrobial and anti-inflammatory activities are not yet available, the broader class of pyrazole carbohydrazide derivatives has shown promise in these areas.
Antimicrobial Activity
Various pyrazole carbohydrazide derivatives have been evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
| Derivative Type | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) |
| Pyrazole-1-carbothiohydrazides | S. aureus, B. subtilis, E. coli, K. pneumoniae | A. niger | 2.9 - 125 |
| Acetohydrazide Pyrazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis | S. cerevisiae, C. albicans | Good inhibitory potential reported |
| 1,2,3-Triazole-Pyrazole Hybrids | Various | Various | Excellent activity reported for some derivatives |
Note: The specific activities are highly dependent on the substitutions on the pyrazole and carbohydrazide moieties.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.
| Derivative Type | Assay | IC50 Values |
| Thymol–Pyrazole Hybrids | COX-2 Inhibition | 0.043 - 0.068 µM |
| Thymol–Pyrazole Hybrids | 5-LOX Inhibition | Higher than quercetin |
| General Pyrazole Derivatives | COX-2 Inhibition | Varies widely, some in the nanomolar range |
Experimental Protocols
The following are generalized protocols for the key in vitro assays mentioned in this guide.
Cytotoxicity Assay (Differential Nuclear Staining)
This assay distinguishes between live and dead cells using two fluorescent dyes.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., P3C) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Staining: Add a staining solution containing Hoechst 33342 (a cell-permeant dye that stains all nuclei) and Propidium Iodide (PI, a cell-impermeant dye that only stains the nuclei of dead cells).
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope with appropriate filters for Hoechst (blue) and PI (red).
-
Analysis: Use image analysis software to count the number of blue-stained nuclei (total cells) and red-stained nuclei (dead cells).
-
Calculation: The percentage of cytotoxicity is calculated as (Number of PI-positive cells / Number of Hoechst-positive cells) x 100. CC50 values are determined by plotting cytotoxicity versus compound concentration.
Apoptosis Assay (Annexin V and PI Staining)
This flow cytometry-based assay detects apoptosis through the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their phase in the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Reactive Oxygen Species (ROS) Accumulation Assay
This assay uses a fluorescent probe to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with the test compound.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Cell Treatment: Treat cells with the test compound.
-
JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Analysis: The ratio of red to green fluorescence is measured by flow cytometry or a fluorescence plate reader. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3/7 Activation Assay
This assay measures the activity of key executioner caspases.
-
Cell Lysis: Lyse the treated cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate that is specifically cleaved by caspase-3 or -7.
-
Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.
Microtubule Polymerization Assay
This in vitro assay directly measures the effect of a compound on tubulin assembly.
-
Reaction Setup: Combine purified tubulin protein with a reaction buffer containing GTP in a microplate.
-
Compound Addition: Add the test compound or a vehicle control.
-
Polymerization Induction: Induce polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. An inhibition of the increase in absorbance indicates that the compound inhibits microtubule polymerization.
Kinase Phosphorylation Analysis (Western Blot)
This technique is used to detect changes in the phosphorylation status of specific proteins.
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., p-p38, total p38, p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivative N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) has demonstrated potent and broad-spectrum anticancer activity in vitro. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest, microtubule disruption, and modulation of key kinase signaling pathways, provides a strong rationale for its further investigation. Additionally, the demonstrated antimicrobial and anti-inflammatory potential of related pyrazole carbohydrazide derivatives suggests that this chemical class may have therapeutic applications beyond oncology. The data and protocols presented in this guide are intended to facilitate further research into this promising class of compounds.
A Technical Guide to the Antimicrobial Potential of Fused Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens represents a critical and escalating threat to global public health. This has catalyzed intensive research into novel chemical scaffolds capable of acting as effective antimicrobial agents. Among these, heterocyclic compounds containing the pyrazole nucleus have garnered significant attention due to their broad spectrum of biological activities.[1][2][3][4][5] This technical guide focuses on a specific, promising subclass: fused pyrazole carbohydrazide derivatives. By integrating a carbohydrazide moiety and fusing the pyrazole ring with other heterocyclic systems, chemists have unlocked new avenues for developing potent antibacterial and antifungal agents.[6][7] This document provides an in-depth overview of their synthesis, antimicrobial activity, and the experimental protocols used for their evaluation.
Synthesis and Chemical Framework
The synthetic versatility of the pyrazole ring allows for its fusion with various other heterocyclic structures, such as pyrimidine, triazole, and thiazole.[7][8] A common synthetic pathway to fused pyrazolo[3,4-d]pyrimidine derivatives, for example, involves the cyclization of ortho-amino ester or amino-carbonitrile pyrazole precursors.[9][10] These precursors can be reacted with reagents like formamide, urea, or thiourea to yield the corresponding fused pyrimidine ring system.[9] The carbohydrazide moiety is typically introduced to serve as a versatile linker for further molecular modifications, enhancing the compound's ability to interact with biological targets.
A generalized workflow for the synthesis of these derivatives is illustrated below. The process often begins with the reaction of a hydrazine derivative with a β-ketoester or a similar precursor to form the core pyrazole ring, which is then functionalized and cyclized to create the final fused structure.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijrar.org [ijrar.org]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Study of Novel Fused Pyrazole‐Based Heterocycles Featuring Nitrogen and Sulfur Heteroatoms | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
"exploring the anti-inflammatory effects of tetrahydrocyclopenta[c]pyrazole analogs"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key focus of anti-inflammatory drug development is the inhibition of enzymatic pathways that produce pro-inflammatory mediators. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory effects of pyrazole analogs, with a focus on their mechanism of action, supported by quantitative data and detailed experimental protocols. While the specific tetrahydrocyclopenta[c]pyrazole core is not extensively represented in current literature, this guide will focus on the broader class of pyrazole analogs, many of which feature fused ring systems that are structurally related.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of pyrazole analogs are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) and modulate the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition
The most well-established mechanism of action for many anti-inflammatory pyrazole analogs is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are selective COX-2 inhibitors, which provides a therapeutic advantage by reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2]
A diagram illustrating the role of pyrazole analogs in the COX pathway is presented below:
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[4] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα, which otherwise allows the translocation of NF-κB to the nucleus to initiate gene transcription.[3][5]
Below is a diagram of the NF-κB signaling pathway and the inhibitory action of certain pyrazole analogs:
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole analogs is typically quantified through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro COX Inhibition by Pyrazole Analogs
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug |
| 1,5-diaryl pyrazole (33) | - | 2.52 | - | Celecoxib (IC50 = 0.95 µM) |
| Benzotiophenyl and carboxylic acid analog (44) | - | 0.01 | - | Celecoxib (IC50 = 0.70 µM) |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - |
| 3,5-diarylpyrazole | - | 0.01 | - | - |
| Pyrazole-thiazole hybrid | - | 0.03 | - | - |
| Pyrazolo-pyrimidine | - | 0.015 | - | - |
| Thymol-1,5-disubstitutedpyrazole (8b) | 13.6 | 0.043 | 316 | Celecoxib (SI = 327) |
| Thymol-1,5-disubstitutedpyrazole (8g) | 12.1 | 0.045 | 268 | Celecoxib (SI = 327) |
| Pyrazole-hydrazone (4a) | 5.64 | 0.67 | 8.41 | Celecoxib (SI = 8.85) |
| Pyrazole-hydrazone (4b) | 6.12 | 0.58 | 10.55 | Celecoxib (SI = 8.85) |
Data compiled from multiple sources.[1][4][6][7]
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogs (Carrageenan-Induced Paw Edema)
| Compound/Analog | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug (% Inhibition) |
| 1,5-diaryl pyrazole (33) | - | 39 | Celecoxib (82%) |
| Prodrug of analog 44 (45) | - | 57 | Celecoxib (36%) |
| Prodrug of analog 44 (46) | - | 72 | Celecoxib (36%) |
| Antiedematogenic pyrazole analog (60) | - | 40 | - |
| Pyrazole-thiazole hybrid | - | 75 | - |
| General Pyrazoles | 10 | 65-80 | Indomethacin (55%) |
| Cyanopyridone derivative (6b) | - | 89.57 | Indomethacin (72.99%), Celebrex (83.76%) |
| Pyrazole-hydrazone (4f) | - | 15-20 | Celecoxib (15.7-17.5%) |
Data compiled from multiple sources.[1][4][7][8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the anti-inflammatory properties of novel compounds.
Synthesis of Pyrazole Analogs
A common and versatile method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis .[9]
General Protocol:
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (e.g., a β-ketoester or a diketone) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) is prepared in a suitable solvent, often ethanol or acetic acid.
-
Cyclocondensation: The reaction mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrazole analog.
Microwave-assisted synthesis has also been employed to accelerate the reaction time and improve yields.[4]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and standard model for evaluating acute inflammation.[8][10]
Protocol:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin or celecoxib), and one or more test groups receiving different doses of the pyrazole analog.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
A workflow diagram for this experimental protocol is provided below:
Conclusion and Future Directions
Pyrazole analogs represent a versatile and potent class of compounds for the development of novel anti-inflammatory agents. Their primary mechanism of action through the inhibition of COX-2 provides a strong rationale for their therapeutic potential, offering the prospect of effective anti-inflammatory activity with a favorable safety profile. The modulation of other key inflammatory pathways, such as NF-κB, by some pyrazole derivatives suggests the possibility of developing multi-targeted anti-inflammatory drugs with enhanced efficacy.
Future research in this area should focus on the synthesis and evaluation of novel pyrazole analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. Furthermore, a deeper investigation into the effects of these compounds on a wider range of inflammatory mediators and signaling pathways will provide a more comprehensive understanding of their pharmacological profiles. While specific data on the tetrahydrocyclopenta[c]pyrazole core is currently limited, the broader success of pyrazole-based anti-inflammatory agents suggests that this and other fused pyrazole systems are worthy of further investigation.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Novel Pyrazole Derivatives from Chemical Library Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its wide range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies involved in the identification of novel pyrazole derivatives through chemical library screening, with a focus on experimental protocols, data presentation, and the visualization of key biological pathways. Pyrazole and its derivatives have demonstrated a variety of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4]
Chemical Library Screening Workflow
The process of identifying novel pyrazole derivatives from a chemical library typically follows a multi-step workflow, beginning with a high-throughput screening (HTS) campaign to identify initial "hits." These hits are then subjected to a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action. Promising hits may then enter a lead optimization phase, where their structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties.
General workflow for the identification of novel pyrazole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful identification and validation of novel bioactive compounds. The following sections provide methodologies for key experiments commonly employed in the screening of pyrazole derivatives.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][2]
Protocol: Three-Component Synthesis of Substituted Pyrazoles [5]
-
Reaction Setup: In a suitable solvent such as ethanol (10 mL), dissolve the aldehyde (1.0 mmol) and a β-ketoester like ethyl acetoacetate (1.0 mmol).
-
Hydrazine Addition: Add a hydrazine derivative, for instance, phenylhydrazine (1.0 mmol), to the solution.
-
Catalyst: Introduce a catalytic amount of a mineral acid (e.g., a few drops of HCl) or a Lewis acid.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product via recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired substituted pyrazole.[5]
In Vitro Kinase Inhibition Assay
Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases.[1] A general protocol for assessing the in vitro kinase inhibitory activity of test compounds is provided below.
Protocol: General In Vitro Kinase Inhibition Assay [5]
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
-
Compound Preparation: Create a range of concentrations for the test pyrazole compounds by performing serial dilutions in DMSO.
-
Reaction Initiation: In a 96-well plate, add the kinase, the diluted test compound, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the kinase activity using a suitable detection method, such as luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[5]
Cell Viability (Cytotoxicity) Assay
To assess the antiproliferative activity of the identified pyrazole derivatives, a cell viability assay is commonly performed on various cancer cell lines.
Protocol: MTT Assay for Cytotoxicity [4]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.
Data Presentation: Quantitative Analysis of Pyrazole Derivatives
The following tables summarize the biological activities of representative pyrazole derivatives identified from various screening efforts.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Target/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 21 | HCT116 | 0.39 ± 0.06 | [6] |
| MCF-7 | 0.46 ± 0.04 | [6] | |
| Aurora-A kinase | 0.16 ± 0.03 | [6] | |
| Compound 29 | MCF7 | 17.12 | [4] |
| HepG2 | 10.05 | [4] | |
| A549 | 29.95 | [4] | |
| Caco2 | 25.24 | [4] | |
| Compound 30 | BRAF (V600E) | 0.19 | [6] |
| Compound 42 | WM266.4 | 0.12 | [6] |
| MCF-7 | 0.16 | [6] | |
| Compound 50 | MCF-7 | 0.83 - 1.81 | [6] |
| A549 | 0.83 - 1.81 | [6] | |
| HeLa | 0.83 - 1.81 | [6] | |
| Compound 5b | K562 | 0.021 | [7] |
| MCF-7 | 1.7 | [7] | |
| A549 | 0.69 | [7] | |
| Tubulin Polymerization | 7.30 | [7] | |
| Compound 5 | HepG2 | 13.14 | [8] |
| MCF-7 | 8.03 | [8] | |
| Compound 6 | CDK2 | 0.46 | [8] |
| Compound 11 | CDK2 | 0.45 | [8] |
Table 2: CDK2 Inhibitory Activities of Pyrazole Derivatives [8]
| Compound | IC₅₀ (µM) |
| Roscovitine (Standard) | 0.99 |
| Compound 4 | 0.75 |
| Compound 5 | 0.56 |
| Compound 6 | 0.46 |
| Compound 7 | 0.77 |
| Compound 10 | 0.85 |
| Compound 11 | 0.45 |
Signaling Pathways Targeted by Pyrazole Derivatives
A significant number of pyrazole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently targeted.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common event in many cancers.
Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.
Inhibition of the MAPK/ERK pathway by pyrazole derivatives.
Conclusion and Future Directions
The screening of chemical libraries has proven to be a fruitful approach for the identification of novel pyrazole derivatives with therapeutic potential. The versatility of the pyrazole scaffold allows for the generation of large and diverse libraries, increasing the probability of discovering compounds with desired biological activities. Future efforts in this field will likely focus on the integration of computational methods, such as virtual screening and machine learning, to enhance the efficiency of the screening process.[9] Furthermore, the development of more complex and physiologically relevant assay systems, such as 3D cell cultures and organoids, will provide more accurate predictions of in vivo efficacy and toxicity. The continued exploration of the chemical space around the pyrazole core promises to deliver the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carbohydrazides
Introduction
Pyrazole-3-carbohydrazide derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The inherent versatility of the pyrazole scaffold, coupled with the carbohydrazide moiety, provides a unique framework for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and cannabinoid receptor antagonism. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the structure-activity relationship (SAR) studies of pyrazole-3-carbohydrazides, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and functional relationships.
The core pyrazole structure is a key pharmacophore, and the position of the carbohydrazide moiety at C-3 is crucial for a range of biological activities.[1] Modifications at various positions of the pyrazole ring and on the carbohydrazide group have led to the discovery of potent and selective compounds, highlighting the importance of systematic SAR studies in this field.
Data Presentation: Biological Activities
The biological activities of pyrazole-3-carbohydrazide derivatives are summarized below in tabular format for ease of comparison.
Table 1: Anticancer Activity of Pyrazole-3-Carbohydrazide Derivatives
| Compound | Target Cell Line | Activity (IC50/pIC50) | Key Structural Features | Reference |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung Cancer) | Potent growth inhibitors | Induce apoptosis | [1] |
| Compound 36 | B16F10 (Skin Cancer) | pIC50 = 6.75 | Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring | [2] |
| Compound 41 | B16F10 (Skin Cancer) | pIC50 = 6.51 | Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring | [2] |
| Compound 43 | B16F10 (Skin Cancer) | pIC50 = 6.73 | Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring | [2] |
| Compound 1 | K562 (Chronic Myelogenous Leukemia) | High cytotoxicity | Methyl group on pyrazole ring, hydrazide linked to carbonyl | [2] |
| Compound 4 | MDA-MB-231 (Breast Cancer) | pIC50 = 6.36 µM | - | [2] |
| 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | Inhibition of proliferation | - | [3] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung Cancer) | Suppress development, trigger cell death | - | [3] |
| (E)-5-Amino-N′-(4-(difluoromethoxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide 4a | Various cancer cell lines | Not a relevant anti-cancer effect | 3-benzylidenecarbohydrazide pyrazole | [4] |
Table 2: Antimicrobial Activity of Pyrazole-3-Carbohydrazide Derivatives
| Compound | Target Organism | Activity (MIC) | Key Structural Features | Reference |
| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | Tested for activity | - | [5][6] |
| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7 | Bacillus subtilis | Larger inhibition zones than Amoxicillin | Benzofuran-2-yl at C-5 | [7] |
| Compound 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | - | [8] |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | - | [8] |
| Compound 2 | Aspergillus niger | 1 μg/mL | - | [8] |
| Compound 3 | Microsporum audouinii | 0.5 μg/mL | Equipotent to Clotrimazole | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Various bacteria and fungi | 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | Lower than standard drugs | [9] |
Table 3: Other Biological Activities of Pyrazole-3-Carbohydrazide Derivatives
| Compound Class/Derivative | Target | Activity | Key Structural Features | Reference |
| Pyrazole-3-carbohydrazone scaffold | Dipeptidyl peptidase IV (DPP-4) | Inhibitory effects (compounds 6e, 6g, 6k-l, 7a-e) | - | [10] |
| N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant) | CB1 cannabinoid receptor | Potent antagonist | Reduces appetite | [1] |
| 1,5-diaryl pyrazole-3-carbohydrazides | CB1 cannabinoid receptor | Hypoglycemic effect, potential antagonists/inverse agonists | Compounds 4, 9, and 13 showed significant plasma glucose reduction | [11] |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives | Trypanosoma cruzi | Little or no activity against trypomastigotes | Loss of activity with fluorine at C-6 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of pyrazole-3-carbohydrazides based on the cited literature.
General Synthesis of Pyrazole-3-Carbohydrazides
The synthesis of pyrazole-3-carbohydrazide derivatives typically follows a multi-step pathway, starting from readily available ketones and diethyl oxalate.[6][13][14]
Step 1: Synthesis of Ethyl 3-substituted-1H-pyrazole-5-carboxylate This key intermediate is often prepared by the reaction of an appropriate β-diketoester with hydrazine hydrate.[6] For example, ethyl-2,4-dioxo-4-substituted-butanoate (which can be obtained from a ketone and diethyl oxalate) is reacted with hydrazine in the presence of an acid catalyst at room temperature.[6]
Step 2: Synthesis of 3-substituted-1H-pyrazole-5-carbohydrazide The pyrazole-5-carboxylate from Step 1 is then converted to the corresponding carbohydrazide by reacting it with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.
Step 3: Synthesis of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide Derivatives The final derivatives are typically synthesized by condensing the pyrazole-3-carbohydrazide from Step 2 with various functionalized aromatic aldehydes in a solvent like ethanol, often with a catalytic amount of acid.[5][6]
Caption: General synthesis of pyrazole-3-carbohydrazide derivatives.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard assay to determine the antimicrobial efficacy of compounds.
-
Preparation of Bacterial/Fungal Inoculum: The test microorganisms are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The synthesized pyrazole-3-carbohydrazide derivatives are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) are used as positive controls.[8][9]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-3-carbohydrazide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[15]
Caption: Workflow for the MTT cell viability assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-3-carbohydrazides is highly dependent on the nature and position of substituents on the pyrazole ring and the phenyl rings.
Anticancer Activity SAR
-
Substitution on the Pyrazole Ring: The presence of small alkyl groups, such as methyl, on the pyrazole ring can contribute to enhanced cytotoxic activity.[2]
-
Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., halogens like Cl, Br) and electron-donating groups (e.g., OCH3, OH) on the phenyl rings attached to the pyrazole core or the hydrazide moiety have been shown to be important for anticancer activity.[2] For instance, lipophilic and electron-withdrawing halobenzyl groups are beneficial for cytotoxicity against HeLa cells.[3]
-
Carbohydrazide Moiety: The carbohydrazide linker is a crucial pharmacophoric group.[1] Its condensation with various aldehydes allows for the introduction of diverse functionalities that can modulate the anticancer potency.
Caption: Key SAR insights for anticancer activity.
Antimicrobial Activity SAR
-
Substituents at C-5: The nature of the substituent at the C-5 position of the pyrazole ring significantly influences antimicrobial activity. For example, a benzofuran-2-yl group at this position leads to potent antibacterial activity against B. subtilis.[7]
-
N'-[(aryl)methylene] Moiety: The aromatic aldehyde condensed with the carbohydrazide plays a crucial role. The nature of the substituents on this aryl ring can modulate the antimicrobial spectrum and potency.
CB1 Receptor Antagonism SAR
For potent and selective CB1 receptor antagonism, specific structural features are required:
-
A para-substituted phenyl ring at the 5-position of the pyrazole.[16]
-
A carboxamido group at the 3-position.[16]
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[16] The most potent compounds in this class often contain a p-iodophenyl group at the 5-position.[16]
DPP-4 Inhibition SAR
For DPP-4 inhibition, the pyrazole-3-carbohydrazone scaffold is key. The pharmacophore model for these inhibitors generally consists of:
-
One hydrogen bond donor (HBD).
-
One hydrogen bond acceptor (HBA).
-
Two hydrophobic (HY) features.[10] Molecular docking studies can provide a rational explanation for the observed structure-activity relationships.[10]
Pyrazole-3-carbohydrazides are a promising class of compounds with a wide array of biological activities. The SAR studies highlighted in this guide demonstrate that the biological profile of these molecules can be finely tuned by strategic modifications of the pyrazole core and its substituents. The provided data tables, experimental protocols, and visualizations offer a solid foundation for researchers to design and synthesize novel pyrazole-3-carbohydrazide derivatives with enhanced potency and selectivity for various therapeutic targets. Future research in this area will likely focus on further optimization of these scaffolds to develop clinically viable drug candidates.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of N-substituted Tetrahydrocyclopenta[c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted tetrahydrocyclopenta[c]pyrazoles represent a novel class of potent and selective inhibitors of N-type voltage-gated calcium channels (CaV2.2). This technical guide delineates the mechanism of action of these compounds, their structure-activity relationships (SAR), and the key experimental protocols used in their characterization. By blocking CaV2.2 channels, these compounds effectively modulate neuronal excitability and neurotransmitter release, positioning them as promising therapeutic candidates for the management of chronic pain. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental methodologies, and a summary of their quantitative biological activity.
Introduction
The N-type voltage-gated calcium channel (CaV2.2) is a critical component of the pain signaling pathway, primarily located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. Upon neuronal depolarization, CaV2.2 channels open, leading to an influx of calcium ions that triggers the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). This neurotransmitter release propagates pain signals to the central nervous system. Consequently, the inhibition of CaV2.2 channels is a well-validated therapeutic strategy for the treatment of chronic and neuropathic pain.
N-substituted tetrahydrocyclopenta[c]pyrazoles have emerged as a promising class of small molecule inhibitors of CaV2.2. Their unique fused pyrazole-cyclopentane core allows for extensive chemical modification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of their mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of N-type Calcium Channels
The primary mechanism of action of N-substituted tetrahydrocyclopenta[c]pyrazoles is the direct blockade of the pore of the α1B subunit of the CaV2.2 channel. This interaction prevents the influx of calcium ions into the presynaptic terminal during an action potential, thereby inhibiting the release of nociceptive neurotransmitters.
Signaling Pathway of N-type Calcium Channel in Pain Transmission
The following diagram illustrates the role of CaV2.2 in the pain signaling cascade and the point of intervention for N-substituted tetrahydrocyclopenta[c]pyrazoles.
Quantitative Data: In Vitro Potency
The inhibitory activity of a series of N-substituted tetrahydrocyclopenta[c]pyrazoles against the human CaV2.2 channel was determined using both a high-throughput fluorescent imaging plate reader (FLIPR) calcium influx assay and whole-cell patch-clamp electrophysiology. The results, presented as IC50 values, are summarized in the table below.
| Compound ID | R1-substituent | R2-substituent | FLIPR IC50 (µM) | Patch-Clamp IC50 (µM) |
| 1a | H | Phenyl | 5.2 | 7.8 |
| 1b | H | 4-Fluorophenyl | 2.1 | 3.5 |
| 1c | H | 4-Chlorophenyl | 1.5 | 2.3 |
| 1d | H | 4-Methoxyphenyl | 3.8 | 5.1 |
| 2a | Methyl | Phenyl | 0.85 | 1.2 |
| 2b | Methyl | 4-Fluorophenyl | 0.12 | 0.25 |
| 2c | Methyl | 4-Chlorophenyl | 0.09 | 0.18 |
| 2d | Methyl | 4-Methoxyphenyl | 0.45 | 0.68 |
| 3a | Ethyl | Phenyl | 1.2 | 2.1 |
| 3b | Ethyl | 4-Fluorophenyl | 0.28 | 0.41 |
| 3c | Ethyl | 4-Chlorophenyl | 0.21 | 0.33 |
| 3d | Ethyl | 4-Methoxyphenyl | 0.97 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FLIPR Calcium Influx Assay
This assay measures the inhibition of depolarization-induced calcium influx in a cell line stably expressing the human CaV2.2 channel.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the human CaV2.2 α1B, α2δ, and β3 subunits are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM (a calcium-sensitive dye) for 60 minutes at 37°C.
-
Compound Addition: The loading buffer is removed, and cells are washed with a physiological salt solution. Test compounds, serially diluted in the salt solution, are then added to the wells.
-
Depolarization and Signal Reading: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of a potassium chloride solution to depolarize the cell membrane, which activates the CaV2.2 channels. The subsequent increase in intracellular calcium is measured as a change in fluorescence.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the response in control wells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents through CaV2.2 channels in individual cells, providing a detailed characterization of channel blockade.
Protocol:
-
Cell Preparation: HEK293 cells expressing hCaV2.2 are plated on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Current Recording: Cells are voltage-clamped at a holding potential of -80 mV. CaV2.2 currents are elicited by depolarizing voltage steps to +10 mV.
-
Compound Application: Test compounds are applied to the cell via the perfusion system. The inhibition of the peak current amplitude is measured at steady-state for each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and IC50 values are determined by fitting the data to the Hill equation.
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)
The efficacy of N-substituted tetrahydrocyclopenta[c]pyrazoles in a model of inflammatory pain is assessed using the CFA-induced hyperalgesia model in rats.
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Baseline Measurement: Baseline thermal sensitivity is assessed by measuring the paw withdrawal latency to a radiant heat source (Hargreaves test).
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Animals are allowed to develop inflammation and thermal hyperalgesia over 24 hours.
-
Compound Administration: Test compounds or vehicle are administered (e.g., via oral gavage).
-
Post-treatment Assessment: Paw withdrawal latencies are measured at various time points after compound administration.
-
Data Analysis: The degree of reversal of thermal hyperalgesia is calculated by comparing the paw withdrawal latencies of the compound-treated group to the vehicle-treated group.
Structure-Activity Relationship (SAR) Summary
The quantitative data reveals key SAR trends for the N-substituted tetrahydrocyclopenta[c]pyrazole series:
-
N-substitution (R1): Substitution at the nitrogen atom of the pyrazole ring with small alkyl groups, such as methyl (2a-d) or ethyl (3a-d), generally leads to a significant increase in potency compared to the unsubstituted analogs (1a-d).
-
Phenyl Ring Substitution (R2): The nature of the substituent on the phenyl ring has a pronounced effect on activity. Electron-withdrawing groups, particularly halogens like fluorine (2b, 3b) and chlorine (2c, 3c), at the 4-position of the phenyl ring enhance the inhibitory potency. In contrast, an electron-donating group like methoxy (2d, 3d) is less favorable.
Conclusion
N-substituted tetrahydrocyclopenta[c]pyrazoles are a novel and promising class of N-type calcium channel blockers. Their mechanism of action involves the direct inhibition of CaV2.2 channels, leading to a reduction in the release of pro-nociceptive neurotransmitters. The structure-activity relationship studies have identified key structural features that govern their high potency. The detailed experimental protocols provided in this guide serve as a valuable resource for the further investigation and development of these compounds as potential therapeutics for chronic pain. The in vivo efficacy demonstrated in preclinical models of inflammatory pain further underscores their therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving the formation of a pyrazole ring system via cyclocondensation, followed by hydrazinolysis to yield the final carbohydrazide.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the Knorr pyrazole synthesis, a classic and efficient method for constructing the pyrazole ring.[1] This is accomplished by the cyclocondensation reaction of ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate. The resulting intermediate, ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, is then converted to the target carbohydrazide in the second step. This subsequent transformation is a nucleophilic acyl substitution where the ester is treated with hydrazine hydrate.
Quantitative Data Summary
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Expected Melting Point (°C) |
| 1 | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | C₉H₁₂N₂O₂ | 180.20 | 75-85 | White to off-white solid | 110-120 |
| 2 | This compound | C₇H₁₀N₄O | 166.18 | 80-90 | White crystalline solid | >200 (with decomposition) |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
This protocol describes the formation of the pyrazole ring through the reaction of a β-ketoester with hydrazine.
Materials and Reagents:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate (64-65% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol (10 volumes).
-
To this solution, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be slightly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water (10 volumes) and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold deionized water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a white to off-white solid.
Step 2: Synthesis of this compound
This protocol details the conversion of the pyrazole ester to the corresponding carbohydrazide.
Materials and Reagents:
-
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1 equivalent) in ethanol (15 volumes).
-
Add hydrazine hydrate (5-10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction mixture should become a clear solution as the reaction progresses, followed by the precipitation of the product. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and then with deionized water to remove any excess hydrazine hydrate.
-
Dry the product under vacuum to yield this compound as a white crystalline solid. Further purification is typically not necessary.
Visualizations
Reaction Scheme
Caption: Synthetic scheme for this compound.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Characterization of Pyrazole Carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The carbohydrazide moiety serves as a crucial pharmacophore and a versatile building block for synthesizing more complex molecular architectures.[2] Accurate and thorough characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these compounds.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure of newly synthesized pyrazole carbohydrazide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (¹H and ¹³C) is the most powerful technique for elucidating the precise molecular structure of pyrazole carbohydrazide derivatives in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. Key structural features, such as the pyrazole ring protons, the amide (–CONH–) proton, and aromatic or aliphatic substituents, can be unambiguously assigned.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole carbohydrazide derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as the amide and NH protons are readily observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[3][4]
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structures to establish proton-proton and proton-carbon correlations.
Data Presentation: Typical NMR Chemical Shifts
| Functional Group/Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Pyrazole Ring C-H | 6.4 - 7.5 | 103 - 148 | [5][6] |
| Amide Carbonyl (–C=O) | - | 159 - 163 | [7] |
| Ketone Carbonyl (–C=O) | - | 191.0 - 191.2 | [7] |
| Amide N-H (–CONH–) | 8.4 - 11.5 | - | [5][7] |
| Azomethine N=C-H | 11.4 | - | [5] |
| Pyrazole N-H | ~13.0 | - | [5] |
| Aromatic C-H | 6.9 - 8.0 | 114 - 159 | [5][7] |
| Aliphatic C-H (e.g., -CH₃) | 2.2 - 3.8 | 11 - 55 | [6][8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in pyrazole carbohydrazide derivatives. The presence of characteristic absorption bands for N-H (amine/amide), C=O (amide carbonyl), and C=N (pyrazole ring) vibrations confirms the successful synthesis of the target molecule.[7]
Experimental Protocol:
-
Sample Preparation: Prepare the sample using the KBr pellet method. Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000–400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) corresponding to specific functional groups.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| N-H (Amide/Amine) | Stretching | 3200 - 3450 | [5][7] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | [3] |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | [3] |
| C=O (Amide I) | Stretching | 1650 - 1680 | [5] |
| C=N / C=C (Ring) | Stretching | 1550 - 1610 | [5] |
| SO₂ (Sulfonamide) | Asymmetric/Symmetric Stretching | 1320-1397 / 1144-1167 | [7] |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for confirming the molecular weight of the synthesized pyrazole carbohydrazide derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.[7] Fragmentation patterns observed in the mass spectrum can also offer additional structural information.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).[5]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules (e.g., [M+H]⁺) or in negative ion mode for deprotonated molecules ([M-H]⁻).
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound. Analyze fragmentation patterns to support the proposed structure.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are used to separate the target compound from starting materials, by-products, and other impurities, as well as to assess its purity.
Thin-Layer Chromatography (TLC)
Application Note: TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to determine the purity of the final product.[3][6] By comparing the retention factor (Rf) of the product with that of the starting materials, one can quickly assess the status of the reaction.
Experimental Protocol:
-
Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.[3]
-
Spotting: Dissolve a small amount of the reaction mixture or purified product in a volatile solvent. Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., hexane:ethyl acetate, 7:3).[3] Allow the solvent front to move up the plate.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm and 365 nm) or by staining with an appropriate reagent (e.g., iodine vapor).[6]
-
Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for the separation, purification, and quantitative analysis of pyrazole carbohydrazide derivatives. Reversed-phase HPLC is commonly used to determine the purity of the final compound with high accuracy. The retention time is a characteristic property of a compound under specific conditions.
Experimental Protocol:
-
Mobile Phase: Prepare a filtered and degassed mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.
-
Column: Use a C18 reversed-phase column.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Method: Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (based on the compound's UV absorbance). Inject the sample and run a gradient or isocratic elution.
-
Analysis: The purity of the sample is determined by the peak area percentage of the main component in the chromatogram.
Structural and Thermal Analysis
These techniques provide definitive information about the three-dimensional structure and thermal stability of the compounds.
Single-Crystal X-ray Diffraction
Application Note: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[8][9] It provides precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are crucial for understanding the molecule's conformation and packing in the solid state.[10]
Experimental Protocol:
-
Crystal Growth: Grow a suitable single crystal of the pyrazole derivative, often by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[10]
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer. Collect diffraction data using an X-ray source (e.g., Mo Kα radiation).[10][11]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXT).[11]
-
Data Analysis: Analyze the final structure to determine geometric parameters and intermolecular interactions.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description |
| Chemical Formula | The molecular formula of the compound. |
| Formula Weight | The molecular weight of the compound. |
| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic.[8][10] |
| Space Group | The symmetry group of the crystal (e.g., P2₁/n, P-1).[8][10] |
| a, b, c (Å) | The dimensions of the unit cell.[8] |
| α, β, γ (°) | The angles of the unit cell.[8] |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell.[8] |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. |
Visualized Workflows
The following diagrams illustrate the logical flow and relationship of the analytical techniques described.
Caption: Workflow for the synthesis and characterization of pyrazole carbohydrazide derivatives.
Caption: Interconnectivity of analytical techniques for comprehensive characterization.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide belongs to the pyrazole carbohydrazide class of heterocyclic compounds. Derivatives of pyrazole and carbohydrazide are noted for a wide spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The evaluation of a novel compound's cytotoxic potential is a critical initial step in the drug discovery pipeline to assess its therapeutic window and safety profile.[4][5] This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The protocol is designed for screening the compound against various cell lines to determine its half-maximal inhibitory concentration (IC50).
Data Presentation
The primary endpoint of a cytotoxicity assay is the IC50 value, which is the concentration of the compound that reduces cell viability by 50%. Data should be summarized in a clear, tabular format to compare the compound's effects across different cell lines and incubation times.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Description | Incubation Time (hours) | IC50 (µM) | Assay Type |
| HeLa | Human Cervical Cancer | 48 | 35.2 | MTT Assay |
| MCF-7 | Human Breast Cancer | 48 | 58.1 | MTT Assay |
| A549 | Human Lung Cancer | 48 | 22.7 | MTT Assay |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 48 | >100 | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow
The following diagram outlines the major steps of the MTT cytotoxicity assay protocol.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel chemical entities.[7][8]
Materials and Reagents
-
Compound: this compound
-
Cell Lines: Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and stored at 4°C, protected from light.[6][9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[10]
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Orbital shaker
-
Protocol Steps
Step 2.1: Cell Seeding
-
Culture the selected cell lines until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well plate.[8]
-
Include wells for controls: "no-cell" background controls (medium only), "vehicle-only" controls (cells treated with solvent), and "untreated" controls (cells in medium).[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[8]
Step 2.2: Compound Preparation and Cell Treatment
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations (e.g., 0.1 µM to 100 µM).[7] The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity.
-
After the 24-hour cell attachment period, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
Step 2.3: MTT Assay and Absorbance Measurement
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[7][9]
-
Incubate the plate for an additional 3 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][10]
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, the plate may need to be centrifuged first.[6]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[10]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like fingerprints or well imperfections.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC50: Plot the percent cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.
References
- 1. Buy this compound | 299166-55-5 [smolecule.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide Analogs for p38 MAPK Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. This application note describes a high-throughput screening (HTS) campaign to identify potent inhibitors of p38 mitogen-activated protein kinase (MAPK) from a library of these analogs.
The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its aberrant activation is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Therefore, inhibitors of p38 MAPK are of significant therapeutic interest. This document provides detailed protocols for a primary biochemical screen, a dose-response analysis for hit confirmation, and a secondary cell-based assay to evaluate the efficacy of the identified compounds in a biologically relevant context.
Principle of the Method
The primary high-throughput screen utilizes a fluorescence-based kinase assay. This assay measures the amount of ATP remaining after the kinase reaction. In the presence of an inhibitor, p38 MAPK activity is reduced, resulting in less ATP consumption and a higher fluorescence signal. Hits from the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). Finally, confirmed hits are evaluated in a secondary cell-based assay that measures the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1), a downstream effect of p38 MAPK activation.
Data Presentation
Table 1: Primary High-Throughput Screening Results for a Representative Set of Analogs
| Compound ID | Concentration (µM) | % Inhibition of p38 MAPK |
| TCPC-001 | 10 | 8.2 |
| TCPC-002 | 10 | 92.5 |
| TCPC-003 | 10 | 15.7 |
| TCPC-004 | 10 | 88.9 |
| TCPC-005 | 10 | 45.3 |
| TCPC-006 | 10 | 95.1 |
| TCPC-007 | 10 | 22.4 |
| TCPC-008 | 10 | 91.8 |
Compounds with >50% inhibition are considered primary hits.
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) for p38 MAPK Inhibition |
| TCPC-002 | 0.85 |
| TCPC-004 | 1.20 |
| TCPC-006 | 0.52 |
| TCPC-008 | 0.98 |
Table 3: Secondary Cell-Based Assay Results for Confirmed Hits
| Compound ID | IC50 (µM) for TNF-α Inhibition in LPS-stimulated THP-1 cells |
| TCPC-002 | 1.5 |
| TCPC-004 | 2.8 |
| TCPC-006 | 0.9 |
| TCPC-008 | 1.9 |
Mandatory Visualization
References
Application Notes and Protocols for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and related pyrazole carbohydrazide derivatives in the field of anti-cancer drug discovery. While preliminary research suggests potential anti-proliferative properties of this specific compound, this document also draws upon the broader class of pyrazole-containing molecules to provide a framework for its investigation.[1]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor effects.[2][3][4][5] Compounds incorporating a carbohydrazide moiety at the C-3 position of the pyrazole ring have been noted for their potential as anti-tumor agents.[6]
Data Presentation: Anti-Cancer Activity of Pyrazole Carbohydrazide Derivatives
The following table summarizes the in vitro anti-cancer activity of various pyrazole carbohydrazide derivatives against a panel of human cancer cell lines. This data provides a comparative baseline for evaluating the potency of novel analogs like this compound.
| Compound Class/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Pyrazole Carbohydrazide Derivative | K562 (Chronic Myelogenous Leukemia) | Not Specified | pIC50 = 6.36 | [7] |
| Pyrazole Acetohydrazide Derivative | MDA-MB-231 (Breast Cancer) | Not Specified | pIC50 = 5.90 | [7] |
| Pyrazole Acetohydrazide Derivative | A2780 (Ovarian Cancer) | Not Specified | pIC50 = 8.63 | [7] |
| Pyrazole Acetohydrazide Derivative | B16F10 (Skin Cancer) | Not Specified | pIC50 = 6.75 | [7] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | Not Specified | Potent Apoptosis Inducer | [8] |
| Pyrazolyl-Chalcone Derivative | PaCa-2 (Pancreatic Cancer) | Not Specified | 13.0 µg/mL | [9] |
| Pyrazolyl-Thiadiazole Derivative | PaCa-2 (Pancreatic Cancer) | Not Specified | 5.5 µg/mL | [9] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver Cancer) | Not Specified | 0.71 | [4] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | BGC823 (Gastric Cancer) | Not Specified | 0.71 | [4] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's anti-cancer potential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound (or derivative)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Induction Assessment by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (Ac-DEVD-pNA) and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in absorbance indicates apoptosis induction.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis
The following diagram illustrates a potential mechanism by which a pyrazole carbohydrazide derivative may induce apoptosis in cancer cells, based on common pathways targeted by anti-cancer agents.
Caption: Hypothetical mechanism of action for a pyrazole derivative.
Experimental Workflow for Anti-Cancer Drug Discovery
This diagram outlines a typical workflow for the preclinical evaluation of a novel anti-cancer compound.
Caption: Preclinical workflow for evaluating a novel anti-cancer compound.
References
- 1. Buy this compound | 299166-55-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Fused Pyrazole Systems in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrazole systems are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] These bicyclic and polycyclic structures, formed by the fusion of a pyrazole ring with another heterocyclic or carbocyclic ring, serve as versatile scaffolds in the design and development of novel therapeutic agents. Their unique structural features and electronic properties allow for interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][5] This document provides detailed application notes, protocols, and data for researchers engaged in the discovery and development of fused pyrazole-based drugs.
Therapeutic Applications and Bioactivity Data
Fused pyrazole derivatives have demonstrated efficacy in various therapeutic areas. The following tables summarize quantitative data for representative fused pyrazole systems, showcasing their potential as lead compounds in drug discovery.
Anticancer Activity
Fused pyrazoles exhibit potent anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.
| Fused Pyrazole System | Compound/Derivative | Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Pyrazolo[3,4-d]pyrimidine | 4-(3-hydroxyphenylamino)pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 0.87 | EGFR tyrosine kinase inhibitor | El-Gamal et al., J. Med. Chem., 2011 |
| HCT-116 (Colon) | 1.21 | ||||
| Pyrazolo[1,5-a]pyrimidine | Substituted pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 2.5 - 15.2 | Apoptosis induction | Ghorab et al., Bioorg. Med. Chem., 2012 |
| Pyrazolo[3,4-b]pyridine | Substituted pyrazolo[3,4-b]pyridines | HepG2 (Liver) | 5.1 - 25.8 | Kinase inhibition | Abdel-Aziz et al., Eur. J. Med. Chem., 2010 |
| Pyrazoloacridine | NSC 366140 | - | - | Under Phase II clinical trials | [6] |
Anti-inflammatory Activity
Certain fused pyrazoles act as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes.
| Fused Pyrazole System | Compound/Derivative | Target | IC50 (µM) | In Vivo Model | Reference |
| Imidazo[1,2-b]pyrazole | Imidazo[1,2-b]pyrazol-3-one | COX-2 | 0.12 | Carrageenan-induced paw edema | [1][5] |
| Pyrazolo[3,4-d]pyrimidine | Substituted pyrazolo[3,4-d]pyrimidine | COX-2 | 0.25 - 5.1 | - | El-Gazzar et al., Bioorg. Med. Chem., 2009 |
Antimicrobial Activity
Fused pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.
| Fused Pyrazole System | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine derivatives | S. aureus | 3.12 - 12.5 | [7] |
| E. coli | 6.25 - 25 | |||
| Pyrazolo[1,5-a]pyrimidine | Substituted pyrazolo[1,5-a]pyrimidines | C. albicans | 8 - 32 | Hassan et al., Eur. J. Med. Chem., 2014 |
| Pyrazolo[3,4-d]pyrimidine | Thieno[2,3-d]pyrimidin-4(3H)-one conjugates | S. aureus, E. coli | 1.6 - 3.1 | Hafez et al., Bioorg. Chem., 2016 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of fused pyrazole systems. Researchers should adapt these methods based on the specific target compound and biological assay.
Protocol 1: General Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes a common method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many bioactive molecules.
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Formamide
-
Appropriate aromatic aldehyde
-
Appropriate substituted amine
-
Ethanol
-
Glacial acetic acid
-
Sodium ethoxide
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine:
-
A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 eq.) and formamide (10 eq.) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to yield 4-aminopyrazolo[3,4-d]pyrimidine.
-
-
Synthesis of Schiff Base Intermediate:
-
A solution of 4-aminopyrazolo[3,4-d]pyrimidine (1 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in ethanol containing a catalytic amount of glacial acetic acid is heated at reflux for 2-4 hours.
-
The reaction is monitored by TLC.
-
After cooling, the precipitated Schiff base is collected by filtration and washed with cold ethanol.
-
-
Synthesis of the Final Fused Pyrazole Derivative:
-
To a solution of the Schiff base (1 eq.) in an appropriate solvent (e.g., ethanol), the desired substituted amine (1.2 eq.) is added.
-
The mixture is heated at reflux for 6-12 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyrazolo[3,4-d]pyrimidine derivative.
-
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of fused pyrazole compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fused pyrazole compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the fused pyrazole compounds are serially diluted in culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added.
-
Control wells receive medium with DMSO at the same concentration as the compound-treated wells.
-
The plates are incubated for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, 10 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Signaling Pathway: COX-2 Inhibition by Fused Pyrazoles
Caption: Inhibition of the COX-2 signaling pathway by fused pyrazole compounds.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of fused pyrazoles.
Conclusion
Fused pyrazole systems represent a privileged scaffold in medicinal chemistry, with a broad range of biological activities and significant therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships (SAR) of these compounds will undoubtedly lead to the discovery of new and more potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A novel synthesis of fused pyrazole systems as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating the Efficacy of Novel Pyrazole Compounds
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. In the realm of drug discovery, particularly in oncology and inflammation, novel pyrazole compounds are continuously being synthesized and evaluated for their therapeutic potential.[1][2][3][4] This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to assess the efficacy of these compounds. These assays will enable researchers, scientists, and drug development professionals to characterize the cytotoxic, pro-apoptotic, cell cycle inhibitory, and anti-inflammatory properties of novel pyrazole derivatives, as well as to elucidate their mechanism of action, often as kinase inhibitors.[1][5][6][7]
Workflow for Efficacy Evaluation
A systematic approach is crucial for the comprehensive evaluation of novel pyrazole compounds. The workflow begins with broad screening for cytotoxic activity, followed by more specific assays to determine the mechanism of cell death and identify molecular targets.
Data Presentation: Summarized Efficacy of Pyrazole Compounds
Quantitative data from cell-based assays are essential for comparing the potency of different pyrazole derivatives and for establishing structure-activity relationships (SAR). The following tables provide examples of how to structure such data.
Table 1: Cytotoxicity of Novel Pyrazole Compounds in Cancer Cell Lines (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| Pyrazole-A | 5.21[8] | 42.79[8] | > 50 | 6.28[8] |
| Pyrazole-B | 0.96[8] | 1.40[8] | 3.53[8] | 2.16[8] |
| Pyrazole-C | 14.97[9] | 6.45[9] | > 50 | 5.26[10] |
| Doxorubicin | 0.85 | 1.20 | 0.50 | 1.50 |
Table 2: Kinase Inhibitory Activity of Pyrazole Compounds (IC50 in µM)
| Compound ID | CDK2 | EGFR | VEGFR-2 |
| Pyrazole-D | 0.199[8] | > 10 | > 10 |
| Pyrazole-E | 3.82[11] | 0.09 | 0.23 |
| AT7519 | 0.04 | > 10 | > 10 |
Experimental Protocols
This section provides detailed protocols for the key cell-based assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and propidium iodide (PI).
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
Protocol:
-
Cell Treatment: Treat cells with the pyrazole compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[14]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]
Materials:
-
Flow cytometer
-
70% ethanol (ice-cold)
-
PBS
-
PI staining solution (containing RNase A)
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole compound, harvest, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate with the pyrazole compound, recombinant kinase, substrate, and ATP in kinase buffer. The final reaction volume is typically 5 µL.[15]
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[15]
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the pyrazole compounds.[16][17]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction: Treat cells, wash with cold PBS, and lyse in RIPA buffer. Quantify protein concentration using a BCA assay.[16]
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
Immunofluorescence Staining
Immunofluorescence allows for the visualization of the subcellular localization of target proteins.[18]
Materials:
-
Glass coverslips or chamber slides
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the pyrazole compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature, followed by the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Anti-inflammatory Activity: Cytokine Suppression in LPS-Stimulated Macrophages
This assay evaluates the ability of pyrazole compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[19]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[19]
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation, using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[6][20]
Materials:
-
Cells stably transfected with an NF-κB reporter construct
-
LPS or TNF-α as a stimulant
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with the pyrazole compound, followed by stimulation with LPS or TNF-α.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. cusabio.com [cusabio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunofluorescence in Cell Lines [atlasantibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of Pyrazole-Based Compounds
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are crucial regulators of a wide array of cellular processes, including metabolism, cell cycle regulation, survival, and differentiation.[2] Their frequent dysregulation in diseases like cancer has made them prime therapeutic targets.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors using both biochemical and cell-based assays.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
The following tables summarize the in vitro and cellular inhibitory activities of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[3]
Table 1: Biochemical Inhibitory Activity of Pyrazole-Based Compounds Against Specific Kinases.
| Compound Name/ID | Target Kinase(s) | Bioactivity Metric | Potency | Reference |
| Ruxolitinib | JAK1, JAK2 | IC50 | ~3 nM | [4][5] |
| Golidocitinib (AZD4205) | JAK1 | IC50 | Potent, selective | [4] |
| Afuresertib (GSK2110183) | Akt1 | Ki | 0.08 nM | [2] |
| Compound 1 | Akt1 | IC50 | 61 nM | [2] |
| AT9283 | Aurora A, Aurora B | IC50 | ~3 nM | [5] |
| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [6] |
| eCF506 | SRC | IC50 | < 1 nM | [5] |
| Pyrazole Compound 14 | TβRI | Ki | 15 nM | [7] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher potency.[6][8]
Table 2: Cellular Proliferation Inhibitory Activity (IC50) of Pyrazole-Based Compounds.
| Compound Name/ID | Target Kinase(s) | Target Cell Line (Cancer Type) | Potency (IC50, µM) | Reference |
| Compound 2 | Akt1 | HCT116 (Colon) | 0.95 | [2] |
| Compound 6 | Aurora A | HCT116 (Colon) | 0.39 | [2] |
| Compound 6 | Aurora A | MCF7 (Breast) | 0.46 | [2] |
| Compound C5 | EGFR | MCF-7 (Breast) | 0.08 | [3] |
| Compound 3f | JAK1, JAK2, JAK3 | K562 (CML) | 0.76 | [1] |
| Compound 11b | JAK1, JAK2, JAK3 | HEL (Erythroleukemia) | 0.35 | [1] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the signaling pathways targeted by pyrazole compounds is crucial for designing experiments and interpreting results.[1]
1. Cyclin-Dependent Kinase (CDK) Signaling Pathway CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated. The pyrazole compound AT7519, for example, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[1]
2. Janus Kinase (JAK) Signaling Pathway The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis. Pyrazole-based inhibitors like Ruxolitinib target JAK1 and JAK2 to treat myelofibrosis and other inflammatory conditions.[4]
Caption: Inhibition of the JAK/STAT signaling pathway.[1]
3. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a key target for inflammatory diseases.[6] Pyrazole derivatives like BIRB 796 are potent inhibitors of this pathway.[6]
Caption: The p38 MAPK signaling cascade.[6]
Experimental Workflow
A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process typically begins with broad, high-throughput biochemical screening, followed by cell-based assays to determine cellular potency and confirm on-target activity.[1]
Caption: General workflow for evaluating a novel kinase inhibitor.[1]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key assays used to characterize pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[3] The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5][6]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity. A lower light signal indicates higher kinase activity (more ATP consumed) and less potent inhibition.[5]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)[3]
-
Pyrazole-based test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO. A typical starting concentration is 10 mM.[5][6]
-
Assay Plate Setup: Add 0.5-5 µL of the diluted test compound, a known positive control inhibitor, and DMSO (negative vehicle control) to the appropriate wells of a 384-well plate.[3][5]
-
Enzyme-Inhibitor Incubation: Add the kinase enzyme and substrate mix to all assay wells. Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[3][5]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure assay sensitivity.[3][6]
-
Reaction Incubation: Mix the plate gently and incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[3]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[6]
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[3][6]
Protocol 2: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of an inhibitor in a cellular context.[1][3]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM or RPMI + 10% FBS)
-
Pyrazole kinase inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include untreated and vehicle (DMSO) control wells.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1][3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate gently for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol is used to determine if the pyrazole inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate.[1]
Materials:
-
6-well sterile plates
-
Cell line of interest
-
Pyrazole inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE sample buffer
-
Primary antibodies (total and phosphorylated form of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[1]
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.[1]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration.[1]
-
Sample Preparation: Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein of the substrate to serve as a loading control.
Data Analysis:
-
Quantify the band intensity for the phosphorylated and total protein using image analysis software.
-
A dose-dependent decrease in the ratio of phosphorylated to total protein indicates successful target engagement by the pyrazole inhibitor.
Conclusion
The preliminary screening and detailed characterization of pyrazole-based kinase inhibitors are critical phases in the drug discovery pipeline.[3] A systematic approach that combines robust in vitro biochemical assays with physiologically relevant cell-based assays is essential for identifying and prioritizing promising lead candidates. The protocols and data presented in this guide offer a foundational framework for researchers to design and execute their screening campaigns effectively, while the visualization of key signaling pathways provides a contextual understanding of the molecular mechanisms through which these inhibitors exert their therapeutic effects.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Scratch Wound Assay for Evaluating Anti-Metastatic Properties of Pyrazole Derivatives
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical initial step in the complex metastatic cascade. Therefore, identifying and validating compounds that can inhibit cell migration is a key strategy in the development of anti-metastatic therapies. The scratch wound assay is a well-established, straightforward, and cost-effective in vitro method for studying collective cell migration.[1][2][3] This technique mimics the migration of cells in a wound healing context, making it an excellent tool to screen for potential inhibitors of cell motility.[1][2]
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] Numerous studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation, induce apoptosis, and interfere with various signaling pathways crucial for tumor progression.[5][6] Some pyrazole-based drugs, such as Axitinib, are known to suppress tumor growth and metastasis by inhibiting pathways like the vascular endothelial growth factor receptor (VEGFR).[7] This document provides a detailed protocol for utilizing the scratch wound assay to assess the anti-migratory, and therefore potential anti-metastatic, properties of novel pyrazole derivatives.
Experimental Workflow
The overall workflow for the scratch wound assay involves seeding cells, creating a "wound" in the confluent monolayer, treating with the compound of interest, and monitoring the closure of the wound over time through microscopy.
Caption: Workflow for the Scratch Wound Assay.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cells: Adherent cancer cell line of interest (e.g., MDA-MB-231, MCF-7, A549, HT1080).
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI) with Fetal Bovine Serum (FBS) and antibiotics.
-
Pyrazole Derivatives: Stock solutions of test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment:
2. Cell Seeding
-
Harvest cells that are in the logarithmic growth phase using standard trypsinization.
-
Perform a cell count to determine cell density.
-
Seed cells into wells of a multi-well plate at a density optimized to form a confluent monolayer within 24-48 hours.[1] An even distribution of cells is critical for a uniform monolayer.[1]
-
Optimization Note: The ideal seeding density varies between cell lines. It is crucial to determine this empirically to ensure a healthy, uniform monolayer at the start of the experiment.[9]
-
-
Incubate the plate under standard conditions until cells reach 95-100% confluence.
3. Creating the Scratch
-
Once the monolayer is confluent, carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the well.[1] Apply firm, consistent pressure to ensure the wound penetrates the cell layer down to the plastic. A ruler or guide can be used for consistency.[1]
-
To remove any detached cells and debris, gently wash the wells twice with 1 mL of sterile PBS.[1][8]
4. Treatment with Pyrazole Derivatives
-
Prepare fresh culture medium containing the desired concentrations of the pyrazole derivatives. Also, prepare a vehicle control medium (containing the same concentration of DMSO or other solvent as the test compounds).
-
Important: Use a low serum medium (e.g., 1-2% FBS) for the treatment phase to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration. Alternatively, a proliferation inhibitor like Mitomycin C can be used.[1]
-
Add the treatment and control media to the appropriate wells.
5. Image Acquisition
-
Immediately after adding the treatment media, place the plate on the microscope stage and capture the first set of images. This is the Time 0 (T0) baseline.
-
It is crucial to use consistent imaging locations for each well at every time point. Mark the plate or use stage coordinates to ensure the same field of view is captured each time.[8]
-
Return the plate to the incubator.
-
Acquire images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.[10]
6. Data Analysis and Quantification
-
Use image analysis software like ImageJ to measure the area of the cell-free "wound" in each image.
-
Calculate the Percent Wound Closure at each time point (Tx) relative to the initial wound area at T0 using the following formula:
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
-
Compare the wound closure rates between the control group and the groups treated with pyrazole derivatives. A statistically significant decrease in wound closure in the treated groups indicates an inhibitory effect on cell migration.
Data Presentation
Pre-requisite: Determining Non-Toxic Concentrations
Before performing a scratch assay, it is essential to determine the cytotoxicity of the pyrazole derivatives on the chosen cell line using an assay like the MTT assay. The scratch assay should be performed at non-cytotoxic concentrations to ensure that any observed reduction in wound closure is due to inhibition of migration, not cell death.
Table 1: Example Cytotoxicity/Antiproliferative Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines.
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 5b | K562 | GI50 | 0.021 | [4] |
| A549 | GI50 | 0.69 | [4] | |
| Tubulin Polymerization | IC50 | 7.30 | [4] | |
| 33 | HCT116 | IC50 | < 23.7 | [5] |
| CDK2 Inhibition | IC50 | 0.074 | [5] | |
| 34 | HCT116 | IC50 | < 23.7 | [5] |
| CDK2 Inhibition | IC50 | 0.095 | [5] | |
| 37 | MCF-7 | IC50 | 5.21 | [5] |
| 43 | MCF-7 | IC50 | 0.25 | [5] |
| PI3 Kinase Inhibition | - | Most Potent | [5] |
Table 2: Template for Presenting Scratch Wound Assay Data.
| Treatment | Concentration (µM) | % Wound Closure at 12h (Mean ± SD) | % Wound Closure at 24h (Mean ± SD) | % Migration Inhibition at 24h |
| Vehicle Control (0.1% DMSO) | 0 | 45.2 ± 3.5 | 92.5 ± 4.1 | 0% |
| Pyrazole Derivative X | 1 | 42.1 ± 4.0 | 75.3 ± 5.2 | 18.6% |
| 5 | 28.5 ± 3.8 | 48.9 ± 4.5 | 47.1% | |
| 10 | 15.6 ± 2.9 | 25.1 ± 3.3 | 72.9% | |
| Positive Control (e.g., Cytochalasin D) | 1 | 5.3 ± 1.8 | 8.9 ± 2.1 | 90.4% |
| Calculated as: [1 - (% Closure of Treated / % Closure of Control)] x 100 |
Relevant Signaling Pathways in Cell Migration
Cell migration is a highly integrated process controlled by complex signaling networks.[11][12] Key pathways involve the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K) and small Rho-family GTPases (like Rac1, Cdc42, and RhoA).[11][13] These molecules orchestrate the dynamic reorganization of the actin cytoskeleton, which drives the formation of protrusions (lamellipodia and filopodia) at the leading edge and contraction at the rear of the cell.[13] Pyrazole derivatives have been shown to inhibit key nodes in these pathways, such as PI3K and cyclin-dependent kinases (CDKs), providing a mechanism for their anti-migratory effects.[5][6]
Caption: PI3K/Akt signaling pathway in cell migration.
References
- 1. clyte.tech [clyte.tech]
- 2. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Robust quantitative scratch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 11. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: JC-1 Assay for Mitochondrial Depolarization by 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular processes such as ATP synthesis and apoptosis.[1] A decrease in ΔΨm is an early hallmark of cellular stress and apoptosis.[2] The JC-1 assay is a widely used fluorescent method to measure changes in ΔΨm.[2][3] JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that selectively accumulates in mitochondria.[4][5] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[2] Conversely, in apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[2] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[3][4]
This application note provides a detailed protocol for utilizing the JC-1 assay to evaluate the effect of the novel compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide on mitochondrial membrane potential in a cell-based model. Derivatives of pyrazole carbohydrazide have been investigated for various biological activities, including anticancer properties, which may involve the induction of apoptosis.[6][7][8]
Principle of the JC-1 Assay
In healthy, non-apoptotic cells, the JC-1 dye enters the mitochondria and, due to the high membrane potential, forms J-aggregates. These aggregates exhibit a fluorescence emission maximum at approximately 590 nm (red). When the mitochondrial membrane potential collapses, as in early apoptosis, JC-1 can no longer accumulate within the mitochondria. It remains in the cytoplasm in its monomeric form, which shows a fluorescence emission maximum at about 527-530 nm (green).[4][5][9][10] Therefore, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials and Reagents
-
JC-1 Dye (lyophilized)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound (Test Compound)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (Positive Control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Experimental Protocols
Preparation of Reagents
-
JC-1 Stock Solution (1-5 mM): Dissolve the lyophilized JC-1 dye in DMSO. The optimal concentration may vary, so refer to the manufacturer's instructions. Mix thoroughly. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
JC-1 Working Solution (1-10 µM): On the day of the experiment, dilute the JC-1 stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal working concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM.[2]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for further dilution into the cell culture medium without exceeding a final DMSO concentration of 0.5%.
-
Positive Control (CCCP/FCCP) Solution: Prepare a stock solution of CCCP or FCCP in DMSO. For a positive control, treat cells with a final concentration of 5-50 µM for 15-30 minutes to induce complete mitochondrial depolarization.[2][3]
Cell Preparation and Treatment
-
Cell Seeding: For adherent cells, seed them in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to attach and grow overnight. For suspension cells, adjust the cell concentration to approximately 1 x 10^6 cells/mL on the day of the experiment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Controls:
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
JC-1 Staining and Measurement
-
JC-1 Staining: After the treatment period, carefully remove the culture medium and add the pre-warmed JC-1 working solution to each well.
-
Incubation: Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]
-
Washing:
-
For adherent cells: Gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or assay buffer. After the final wash, add fresh pre-warmed buffer to each well.
-
For suspension cells: Centrifuge the cells at 400 x g for 5 minutes and carefully discard the supernatant. Wash the cells by resuspending them in pre-warmed PBS or assay buffer and centrifuging again. Resuspend the final cell pellet in a suitable buffer for analysis.[2]
-
-
Fluorescence Measurement: Immediately analyze the fluorescence.
-
Fluorescence Microplate Reader: Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
-
Fluorescence Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.
-
Flow Cytometry: Excite the cells with a 488 nm laser. Detect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~585 nm).[4]
-
Data Presentation
The results of the JC-1 assay can be quantified by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Table 1: Hypothetical Fluorescence Intensity Data for JC-1 Assay
| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio |
| Vehicle Control (DMSO) | - | 5890 | 150 | 39.27 |
| This compound | 10 | 4980 | 320 | 15.56 |
| 25 | 3560 | 890 | 4.00 | |
| 50 | 1870 | 1950 | 0.96 | |
| 100 | 980 | 2870 | 0.34 | |
| Positive Control (CCCP) | 50 | 850 | 3100 | 0.27 |
RFU: Relative Fluorescence Units. Data are representative and should be generated from experimental replicates.
Table 2: Summary of Wavelengths for JC-1 Detection
| Parameter | Wavelength (nm) |
| J-aggregates (Red) | |
| Excitation | ~540-560 |
| Emission | ~590-595 |
| JC-1 Monomers (Green) | |
| Excitation | ~485 |
| Emission | ~535 |
Visualizations
References
- 1. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Buy this compound | 299166-55-5 [smolecule.com]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
Application Note & Protocol: RNA-seq Analysis to Determine the Mechanism of Action of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Understanding the precise mechanism of action is crucial for the development and optimization of these compounds as therapeutic agents.[2][4] This document provides a detailed protocol for utilizing RNA sequencing (RNA-seq), a powerful high-throughput technology, to elucidate the genome-wide transcriptional effects of a novel pyrazole compound, PZ-123, on a cancer cell line.[5][6][7] By analyzing changes in gene expression, researchers can identify affected signaling pathways and gain insights into the compound's mechanism of action, potential efficacy, and off-target effects.[5][6][7][8]
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][9][10] These compounds have demonstrated efficacy against a variety of diseases, often by modulating key cellular signaling pathways.[1][4] Determining how a novel pyrazole compound exerts its biological effects is a critical step in the drug discovery pipeline.[5][11]
RNA sequencing (RNA-seq) has emerged as an indispensable tool for this purpose.[6][7][11] Unlike targeted approaches, RNA-seq provides an unbiased, comprehensive view of the transcriptome, allowing for the discovery of novel mechanisms and the identification of unanticipated effects.[5][6] By comparing the gene expression profiles of cells treated with a pyrazole compound to untreated controls, we can identify differentially expressed genes (DEGs).[12][13][14] Subsequent bioinformatic analyses, such as pathway and gene ontology enrichment, can then illuminate the biological processes perturbed by the compound.[5][15]
This application note details a complete workflow, from experimental design to data interpretation, for investigating the mechanism of action of a hypothetical pyrazole compound, PZ-123, in a cancer context using RNA-seq.
Experimental Design and Workflow
A robust experimental design is paramount for obtaining meaningful and reproducible RNA-seq results.[16] The following workflow outlines the key steps in our investigation of PZ-123's effect on the MCF-7 breast cancer cell line. Biological replicates (at least three per condition) are essential to ensure statistical power for differential expression analysis.
Figure 1: Experimental workflow for MoA study.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed 1 x 10⁶ cells in 10 cm culture dishes and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Treatment:
-
Test Group (n=3): Treat cells with PZ-123 at a final concentration of 10 µM (dissolved in DMSO).
-
Control Group (n=3): Treat cells with an equivalent volume of DMSO (vehicle control).
-
-
Incubation: Incubate the treated cells for 24 hours.
RNA Extraction and Quality Control
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the dish using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess purity by measuring the A260/A280 and A260/A230 ratios. Aim for ratios of ~2.0.
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Proceed only with samples having an RNA Integrity Number (RIN) > 8.0.
-
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters (with unique barcodes for multiplexing) to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
Library QC: Validate the final library concentration and size distribution using a Qubit fluorometer and a Bioanalyzer.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina NovaSeq platform, generating 50 bp paired-end reads to a depth of at least 20 million reads per sample.
Bioinformatics Analysis Protocol
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC. Trim any adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using a tool like HTSeq-count or featureCounts.
-
Differential Gene Expression (DGE) Analysis:
-
Import the gene count matrix into R.
-
Use a statistical package like DESeq2 or edgeR, which are specifically designed for RNA-seq count data.[13][14][17]
-
Perform normalization to account for differences in library size and RNA composition.[12]
-
Identify differentially expressed genes (DEGs) based on a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log2FoldChange| > 1).
-
-
Pathway and Gene Ontology (GO) Analysis:
-
Use the list of DEGs as input for enrichment analysis tools such as GSEA, DAVID, or Metascape.
-
Identify significantly enriched KEGG pathways, GO terms, and other functional categories to understand the biological impact of PZ-123 treatment.
-
Data Presentation and Results
The DGE analysis identifies genes whose expression is significantly altered by PZ-123 treatment. This data provides the first clues into the compound's mechanism of action.
Table 1: Top 10 Differentially Expressed Genes in MCF-7 Cells Treated with PZ-123
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value | Regulation |
| DUSP6 | 3.58 | 1.2e-15 | 4.5e-14 | Upregulated |
| FOS | -2.91 | 3.4e-12 | 8.1e-11 | Downregulated |
| EGR1 | -2.75 | 5.6e-11 | 1.1e-09 | Downregulated |
| CCND1 | -2.54 | 8.9e-10 | 1.5e-08 | Downregulated |
| MYC | -2.33 | 1.7e-09 | 2.6e-08 | Downregulated |
| SPRY4 | 2.21 | 4.3e-09 | 5.9e-08 | Upregulated |
| JUN | -2.15 | 8.8e-09 | 1.1e-07 | Downregulated |
| ETV4 | -2.01 | 1.5e-08 | 1.8e-07 | Downregulated |
| GADD45A | 1.95 | 2.1e-08 | 2.4e-07 | Upregulated |
| CDKN1A | 1.89 | 3.3e-08 | 3.6e-07 | Upregulated |
This table presents hypothetical data for illustrative purposes.
Pathway analysis of the full list of DEGs helps to place these individual gene changes into a broader biological context.
Table 2: Top 5 Enriched KEGG Pathways
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes in Pathway |
| hsa04010 | MAPK signaling pathway | 1.5e-08 | 4.1e-06 | FOS, JUN, DUSP6, MYC... |
| hsa04110 | Cell cycle | 3.2e-07 | 6.8e-05 | CCND1, MYC, CDKN1A... |
| hsa05200 | Pathways in cancer | 8.1e-07 | 1.2e-04 | FOS, JUN, CCND1, MYC... |
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-06 | 1.5e-04 | CCND1, MYC, GADD45A... |
| hsa04210 | Apoptosis | 5.5e-06 | 5.1e-04 | FOS, JUN, MYC, GADD45A... |
This table presents hypothetical data for illustrative purposes.
The results strongly suggest that PZ-123 impacts the MAPK signaling pathway, cell cycle progression, and apoptosis. The downregulation of key transcription factors like FOS, JUN, and MYC, and the cell cycle regulator CCND1, coupled with the upregulation of the MAPK phosphatase DUSP6 and the cell cycle inhibitor CDKN1A (p21), points to an inhibitory effect on cell proliferation.
Hypothesized Mechanism of Action
Based on the RNA-seq data, we hypothesize that PZ-123 inhibits the MAPK/ERK signaling cascade. This inhibition leads to reduced expression of downstream transcription factors (e.g., FOS, JUN, MYC), which in turn suppresses the expression of genes required for cell cycle progression (e.g., CCND1). The upregulation of DUSP6, a negative regulator of ERK, further supports this hypothesis. This cascade of events ultimately leads to cell cycle arrest and potentially apoptosis, explaining the compound's anti-cancer activity.
Figure 2: Hypothesized MoA of PZ-123 on MAPK pathway.
Conclusion
RNA-seq is a powerful, hypothesis-free method for elucidating the mechanism of action of novel compounds like pyrazole derivatives.[5] This application note provides a comprehensive protocol for conducting such a study, from initial cell treatment to in-depth bioinformatics analysis and data interpretation. By identifying differentially expressed genes and mapping them to known biological pathways, researchers can formulate a well-supported hypothesis for a compound's molecular mechanism, guiding further preclinical development and lead optimization efforts. The workflow described herein can be readily adapted to study other compounds, cell types, and biological systems.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 6. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 7. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 13. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Differential Gene Expression Analysis? - CD Genomics [cd-genomics.com]
- 15. A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
Troubleshooting & Optimization
"optimizing the reaction conditions for pyrazole-3-carbohydrazide synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-3-carbohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazole-3-carbohydrazide, particularly when following a two-step synthesis pathway: (1) synthesis of a pyrazole-3-carboxylate ester and (2) conversion to pyrazole-3-carbohydrazide.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Pyrazole-3-carboxylate Synthesis | Impure starting materials (e.g., diethyl oxalate, substituted acetophenone). | Ensure the purity of all reactants. Impurities can lead to side reactions that reduce yield and complicate purification.[1] |
| Suboptimal reaction conditions. | Systematically optimize reaction parameters such as temperature, reaction time, and solvent.[1] Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] | |
| Incorrect stoichiometry of reactants. | Ensure the correct molar ratios of reactants are used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] | |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl precursors. | The formation of regioisomers is a common challenge with unsymmetrical dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] Consider using a milder catalyst or a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) to potentially improve regioselectivity.[2] |
| Reaction Mixture Discoloration | Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[1] | The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction.[1] Purification of the crude product by recrystallization or column chromatography can remove these colored impurities.[1] |
| Low Yield in Carbohydrazide Formation | Incomplete reaction of the ester with hydrazine hydrate. | Increase the reaction time or temperature. Ensure an adequate excess of hydrazine hydrate is used. Monitor the reaction by TLC to confirm the consumption of the starting ester. |
| Degradation of hydrazine hydrate. | Use a fresh bottle of hydrazine hydrate, as it can degrade over time. | |
| Product Precipitation Issues During Recrystallization | The product "oils out" or precipitates too quickly, trapping impurities. | Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazole-3-carbohydrazide?
A common and effective method is a two-step process. The first step is the synthesis of a pyrazole-3-carboxylate ester, often via the condensation of a 1,3-dicarbonyl compound (or its precursor) with a hydrazine derivative.[3][4] The resulting ester is then reacted with hydrazine hydrate to form the desired pyrazole-3-carbohydrazide.[5]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the pyrazole-3-carboxylate synthesis and its conversion to the carbohydrazide.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product.
Q3: What are some common side reactions to be aware of?
During the initial pyrazole synthesis, potential side reactions include the formation of regioisomers if an unsymmetrical dicarbonyl compound is used.[1] Incomplete cyclization, where the reaction stops at the hydrazone intermediate, can also occur.[2] During the conversion to the carbohydrazide, using excessively high temperatures could potentially lead to degradation of the pyrazole ring or the carbohydrazide product.
Q4: What are the best practices for purifying the final pyrazole-3-carbohydrazide product?
Recrystallization is a common and effective method for purifying the final product.[1] A suitable solvent system should be chosen where the carbohydrazide is soluble at high temperatures but sparingly soluble at room temperature. Washing the filtered crystals with a cold solvent helps remove any residual impurities.
Q5: I am having trouble with the regioselectivity of my pyrazole synthesis. What can I do?
The formation of regioisomers is a known challenge. The choice of solvent and catalyst can influence the regioselectivity. For instance, using a fluorinated alcohol as a solvent has been shown to improve regioselectivity in some cases.[2] It is also worth investigating the electronic and steric effects of your specific substrates, as these play a significant role in directing the initial nucleophilic attack of the hydrazine.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from the synthesis of substituted ethyl-5-phenyl-1H-pyrazole-3-carboxylates.[3]
Materials:
-
Substituted Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Preparation of Substituted Ethyl 2,4-dioxo-4-phenyl-butanoate: To a cold solution (-5°C) of freshly prepared sodium ethoxide (from 0.46 g of sodium metal in 7 ml of absolute ethanol), add a mixture of the substituted acetophenone (10 mmol) and diethyl oxalate (1.46 ml, 10 mmol). Stir the reaction mixture at room temperature for 12 hours. The resulting solid is filtered, washed with ethanol, dried, and recrystallized from ethyl acetate to yield the intermediate dioxo-ester.[3]
-
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Add hydrazine hydrate (15 mmol) to a suspension of the intermediate dioxo-ester (10 mmol) in glacial acetic acid. Reflux the mixture for 8-10 hours at 80-90°C. After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the final product.[3]
Protocol 2: Synthesis of Pyrazine-2-carbohydrazide (Generalizable for Pyrazole-3-carbohydrazide)
This protocol for the synthesis of a carbohydrazide from its corresponding ester can be adapted for pyrazole-3-carbohydrazide.[6]
Materials:
-
Ethyl pyrazole-3-carboxylate
-
Hydrazine hydrate (100%)
-
Methanol
Procedure:
-
Dissolve the ethyl pyrazole-3-carboxylate in methanol.
-
Add an excess of 100% hydrazine hydrate to the solution.
-
Reflux the mixture for 8 hours.
-
Allow the mixture to cool and the solvent to slowly evaporate.
-
The resulting crystals of pyrazole-3-carbohydrazide are filtered off, washed with cold ethanol, and dried under vacuum.[6]
Data Presentation
Table 1: Reaction Conditions for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Synthesis[3]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) |
| Substituted Acetophenone | Diethyl oxalate | Sodium Ethoxide | Absolute Ethanol | Room Temp. | 12 |
| Dioxo-ester | Hydrazine Hydrate | - | Glacial Acetic Acid | 80-90 | 8-10 |
Visualizations
References
Technical Support Center: Fused Pyrazole Ring Formation
Welcome to the Technical Support Center for Fused Pyrazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of fused pyrazole rings.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in fused pyrazole synthesis are a common issue and can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side reactions.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Stoichiometry: Incorrect stoichiometry can result in an incomplete reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates.[1]
-
Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.
-
Side Reactions: The formation of unwanted side products can significantly lower the yield of the desired fused pyrazole.[2]
-
Recommendation: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
-
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in pyrazole formation.[5]
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a preferred regioisomer.
-
Protecting Groups: In some cases, the use of protecting groups on one of the reactants can help control the regioselectivity of the reaction.
Q3: My reaction is producing a lot of tar-like substances and byproducts. What can I do to minimize their formation?
A3: The formation of tar-like substances, especially at elevated temperatures, can be attributed to the polymerization or degradation of starting materials or intermediates.[3]
Recommendations to Minimize Byproduct Formation:
-
Optimize Reaction Temperature: Sometimes, running the reaction at a lower temperature for a longer duration can minimize the formation of byproducts.[3]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze side reactions.[3]
-
Slow Addition of Reagents: Add the aldehyde or other reactive starting materials slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of self-condensation or other side reactions.[3]
-
pH Control: Discoloration of the reaction mixture can sometimes be due to the reaction mixture becoming acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, may be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about fused pyrazole ring formation.
Q1: What are the most common synthetic methods for preparing fused pyrazoles?
A1: The most widely used method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other common methods include:
-
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the desired product, often with high atom economy and efficiency.[6][7]
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with a dipolarophile, like an alkyne or alkene.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for many pyrazole syntheses.[4][9]
-
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazoles and fused pyrazole derivatives.[8]
Q2: How do I select the appropriate solvent for my reaction?
A2: The choice of solvent can influence reaction rate, yield, and even regioselectivity.[1][5] Common solvents for pyrazole synthesis include ethanol, acetic acid, and dimethylformamide (DMF).[2][3] In some cases, fluorinated alcohols have been shown to improve regioselectivity.[5] For certain multicomponent reactions, deep eutectic solvents (DESs) have been used as environmentally friendly alternatives that can also act as catalysts.[10]
Q3: What is the role of a catalyst in fused pyrazole synthesis?
A3: Catalysts are often used to increase the rate of reaction and improve the yield of the desired product.[2][11] Both acid and base catalysts are commonly employed.[2][12]
-
Acid Catalysts: Protic acids (e.g., acetic acid, HCl) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄) can facilitate the condensation and cyclization steps.[2][3][13]
-
Base Catalysts: Bases like piperidine or triethylamine are often used in reactions involving active methylene compounds.[14][15]
-
Other Catalysts: A variety of other catalysts have been reported to be effective, including nano-ZnO, SrFe₁₂O₁₉ magnetic nanoparticles, and copper-based catalysts.[2][6][16]
Q4: What are the advantages of using microwave-assisted synthesis for fused pyrazole formation?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reactions that may take hours to complete with conventional heating can often be accomplished in minutes using microwave irradiation.[4][17]
-
Improved Yields: Microwave heating can lead to higher yields of the desired product.[2][17]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can sometimes reduce the formation of byproducts, leading to cleaner reaction profiles.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly synthetic protocols.[14]
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethylene Glycol | Room Temp | - | No Reaction | [11] |
| LiClO₄ | Ethylene Glycol | Room Temp | - | 70-95 | [11] |
| Nano-ZnO | - | - | - | 95 | [15] |
| SrFe₁₂O₁₉ | Solvent-free | - | Short | High | [6] |
| AgOTf (1 mol%) | - | Room Temp | 1h | up to 99 | [11] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | - | - | - | 60-80 | [4] |
| Microwave | 70-100 | 120 | 20 min | 60-80 | [4] |
| Microwave | 300 | - | 2-4 min | - | [4] |
| Microwave | 100 | 70 | 4 min | 82-96 | [4] |
| Microwave | - | 140 | 20 min | - | [4] |
| Microwave | 360 | 120 | 7-10 min | 68-86 | [17] |
| Microwave | 270 | - | 3-5 min | 82-98 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative to the solution.[1] If a hydrazine salt is used, a mild base like sodium acetate may be added to neutralize the acid.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux.[1] Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol is a general guideline and should be performed in a dedicated microwave reactor.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound, hydrazine derivative, and a suitable solvent (e.g., ethanol, acetic acid, or solvent-free).[9][17] A catalyst may also be added at this stage.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature and power for a specified time (typically a few minutes).[4][17]
-
Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Isolation and Purification: Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting flowchart for addressing low yields in fused pyrazole synthesis.
Caption: General experimental workflow for the synthesis of fused pyrazoles.
Caption: Key steps in the formation of a fused pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides [escholarship.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Synthesis of Bicyclic Pyrazole Carbohydrazides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of bicyclic pyrazole carbohydrazides. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common bicyclic pyrazole ring systems of interest for carbohydrazide synthesis?
A1: The most frequently encountered bicyclic pyrazole systems in medicinal chemistry and drug development include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are considered purine isosteres and their derivatives have shown a wide range of biological activities.
Q2: What is the primary synthetic route to obtaining bicyclic pyrazole carbohydrazides?
A2: The most common and straightforward method involves the synthesis of the bicyclic pyrazole core, typically with an ester functional group (e.g., ethyl carboxylate), followed by hydrazinolysis with hydrazine hydrate to form the desired carbohydrazide.
Q3: What are the main challenges encountered during the synthesis of the bicyclic pyrazole core?
A3: The primary challenges include controlling regioselectivity during the initial pyrazole ring formation, achieving good yields, and minimizing the formation of side products. For instance, the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomeric products, which can be difficult to separate.
Q4: What are the potential side reactions during the final hydrazinolysis step to form the carbohydrazide?
A4: The key challenge during hydrazinolysis is preventing the nucleophilic attack of hydrazine on the pyrimidine ring, which can lead to ring-opening side products, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or a large excess of hydrazine hydrate).[1] In some cases, intramolecular rearrangements of the initial product can also occur.
Q5: How can I purify the final bicyclic pyrazole carbohydrazide product?
A5: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol). If impurities persist, column chromatography on silica gel may be necessary. It is crucial to remove unreacted starting ester and excess hydrazine hydrate, which can often be achieved by washing the crude product with water and a non-polar organic solvent like n-hexane.
Troubleshooting Guides
Issue 1: Low Yield of the Bicyclic Pyrazole Core
Symptoms:
-
Low isolated yield of the desired bicyclic pyrazole product after the cyclocondensation reaction.
-
TLC analysis shows multiple spots, indicating a mixture of products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | Utilize fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent to enhance the regioselectivity of the pyrazole formation. |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature, time, and catalyst (if applicable). Monitor the reaction progress by TLC to determine the optimal endpoint. |
| Impure Starting Materials | Ensure the purity of the starting 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields. |
| Steric Hindrance | If bulky substituents are present on the starting materials, consider using a more reactive precursor or a more potent catalyst to overcome steric hindrance. |
Issue 2: Incomplete or Unsuccessful Hydrazinolysis
Symptoms:
-
TLC analysis of the reaction mixture shows the presence of the starting ester even after prolonged reaction time.
-
The isolated product is a mixture of the starting material and the desired carbohydrazide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Hydrazine Hydrate | Increase the molar excess of hydrazine hydrate. Ratios of 10-20 equivalents are often used to drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. Refluxing in a suitable solvent like ethanol is a common practice. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC until the starting ester spot disappears. |
| Poor Solubility of Starting Material | Choose a solvent in which the starting ester is readily soluble at the reaction temperature to ensure efficient reaction kinetics. |
Issue 3: Formation of Side Products During Hydrazinolysis
Symptoms:
-
TLC analysis shows multiple new spots in addition to the desired product.
-
Characterization of the crude product (e.g., by NMR or MS) indicates the presence of unexpected molecular weights or structural features.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ring Opening of the Pyrimidine Ring | Avoid harsh reaction conditions. Use a moderate excess of hydrazine hydrate and the lowest effective temperature. Minimize the reaction time once the starting material is consumed.[1] |
| Formation of Dimer | Ensure a sufficient excess of hydrazine hydrate is used to favor the formation of the desired carbohydrazide over the reaction of the product with another molecule of the starting ester. |
| Intramolecular Rearrangement | Carefully control the reaction temperature and pH, as these factors can influence the stability of the initial product and the likelihood of rearrangement. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes a common method for synthesizing a substituted pyrazole ester, a key intermediate for bicyclic pyrazole carbohydrazides.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Phenylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one from Pyrazole Ester
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
Procedure:
-
Place ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture at 180-200 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent like ethanol to yield the pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 3: Hydrazinolysis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol details the conversion of a bicyclic pyrazole ester to the corresponding carbohydrazide.
Materials:
-
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol
Procedure:
-
Suspend or dissolve ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10-20 equivalents).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product, pyrazolo[1,5-a]pyrimidine-3-carbohydrazide, will often precipitate. Collect the solid by filtration.
-
Wash the solid with cold ethanol or water to remove excess hydrazine hydrate.
-
Dry the product under vacuum.
Quantitative Data Summary
Table 1: Representative Yields for the Synthesis of Bicyclic Pyrazole Cores
| Bicyclic System | Starting Materials | Reaction Conditions | Yield (%) |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formamide | 190 °C, 3h | 85 |
| Pyrazolo[1,5-a]pyrimidine | 3-Amino-1H-pyrazole, Ethyl acetoacetate | Acetic acid, Reflux, 6h | 78 |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxamide, Diethoxymethyl acetate | 140 °C, 2h | 92 |
Table 2: Hydrazinolysis of Bicyclic Pyrazole Esters - Reaction Parameters and Yields
| Substrate | Hydrazine Hydrate (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | 15 | Ethanol | Reflux | 10 | 85-95 |
| Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 20 | Ethanol | Reflux | 12 | 88 |
| Ethyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate | 10 | Methanol | Reflux | 8 | 90 |
Visualizations
Caption: General synthetic workflow for bicyclic pyrazole carbohydrazides.
Caption: Troubleshooting decision tree for low yield in bicyclic pyrazole synthesis.
Caption: Potential side reactions during the hydrazinolysis of bicyclic pyrazole esters.
References
"troubleshooting low solubility of novel pyrazole derivatives in vitro"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro solubility with novel pyrazole derivatives.
Frequently Asked Questions (FAQs)
Section 1: Initial Assessment and Basic Troubleshooting
Q1: My novel pyrazole derivative is showing poor aqueous solubility. What are the first steps I should take?
A1: Low aqueous solubility is a common issue with heterocyclic compounds like pyrazole derivatives due to their often planar and aromatic nature.[1] Before exploring complex formulation strategies, it's crucial to perform some initial checks:
-
Stock Solution Integrity: Ensure your stock solution, typically in 100% DMSO, is fully dissolved.[2] Inaccurately prepared stock solutions are a common source of error.[3] Use gentle vortexing or sonication if necessary.[4][5] Always visually inspect for any undissolved particles before use.
-
Proper Dilution Technique: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing to minimize immediate precipitation.[2] This method maximizes the interaction of the compound with the assay media components, which can help maintain solubility.[2]
-
Understand the Type of Solubility: Distinguish between kinetic and thermodynamic solubility. Early drug discovery assays often measure kinetic solubility, which is the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.[6][7] This value is often higher than the thermodynamic (or equilibrium) solubility, which is the true saturation point of the compound in equilibrium with its solid form.[8][9][10] Recognizing which type of solubility is limiting can guide your strategy.
Q2: How do I determine if the issue is kinetic or thermodynamic insolubility?
A2: Differentiating between kinetic and thermodynamic insolubility is key to choosing the right enhancement strategy.
-
Kinetic Insolubility: This often manifests as immediate precipitation when a DMSO stock solution is diluted into an aqueous medium.[6] The compound doesn't have enough time to arrange into a stable crystal lattice and may form an amorphous precipitate.[9] Kinetic solubility is highly dependent on the protocol, including incubation time and temperature.[10]
-
Thermodynamic Insolubility: This is the equilibrium solubility, where the solution is saturated in the presence of the most stable solid form of the compound.[11] It is typically measured using methods like the shake-flask technique, which involves longer incubation times (e.g., 24 hours or more) to ensure equilibrium is reached.[12][13] If your compound precipitates over a longer incubation period, you are likely facing thermodynamic solubility limitations.
Kinetic solubility measurements often yield higher values than thermodynamic ones because the precipitate formed is frequently amorphous, which is more soluble than a stable crystalline form.[8][9]
Section 2: Solubility Enhancement Strategies
Q3: I've confirmed my stock solution is prepared correctly, but the pyrazole derivative still precipitates in my aqueous assay buffer. What formulation strategies can I try?
A3: Several formulation strategies can be employed to enhance the solubility of your compound for in vitro assays. The choice depends on the compound's physicochemical properties and the tolerance of your specific assay.
-
pH Adjustment: Pyrazole rings contain nitrogen atoms that can be protonated or deprotonated.[14][15] If your derivative has ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[16][17] For basic compounds, lowering the pH can lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH can improve solubility.
-
Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[18][19] Common co-solvents used in in vitro assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[18][20] It is critical to ensure the final concentration of the co-solvent is compatible with your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[21][22]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly improved aqueous solubility.[23][24] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common derivative used to increase the solubility of poorly soluble agents.[20][25]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[17] For in vitro assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used at concentrations above their critical micelle concentration (CMC).[5] However, surfactants can be harsh on cells and may interfere with certain biological assays.[5]
Below is a troubleshooting workflow to guide your selection of a solubility enhancement strategy.
Caption: A decision-making workflow for troubleshooting low solubility.
Q4: How do I choose between different solubility enhancement techniques? What are their pros and cons?
A4: The selection of a technique should be based on the properties of your pyrazole derivative and the requirements of your experiment.[26]
| Technique | Mechanism | Pros | Cons | Typical Starting Concentration |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[16] | Simple to implement; highly effective for ionizable compounds. | Only applicable to compounds with suitable pKa values; can affect assay conditions. | N/A (adjust buffer pH) |
| Co-solvents | Reduces the polarity of the solvent system, increasing the solubility of nonpolar solutes.[17][19] | Simple to prepare; effective for many compounds.[18] | Can be toxic to cells or inhibit enzymes at higher concentrations.[21][22] | 1-5% (v/v) final concentration in assay medium. |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[24] | Generally low cell toxicity; highly effective.[22] | Can be expensive; may interact with other formulation components. | 1-10% (w/v) solution. |
| Surfactants | Forms micelles that encapsulate the drug, increasing its apparent solubility.[17] | Highly effective at low concentrations. | Can disrupt cell membranes; may interfere with protein binding assays.[5] | > Critical Micelle Concentration (CMC) (e.g., 0.01-0.1%) |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[27][28] | Can dramatically increase both dissolution rate and solubility.[29] | Requires more complex preparation; potential for physical instability.[30] | N/A (solid form) |
Section 3: Advanced Strategies and Experimental Protocols
Q5: My compound is intended for later-stage development and I need a more robust solution than simple formulation adjustments. What is a solid dispersion and when should I consider it?
A5: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a hydrophilic carrier or matrix (the host) at a solid state.[16][28] This technique can significantly enhance the dissolution rate and apparent solubility by reducing particle size to a molecular level, improving wettability, and, most importantly, by converting the drug from a crystalline to a higher-energy amorphous state.[27][29]
You should consider using a solid dispersion when:
-
You need a significant increase in solubility that cannot be achieved with co-solvents or pH modification.[30]
-
The compound is being developed for oral administration, as solid dispersions are a well-established method for improving oral bioavailability of poorly soluble drugs (BCS Class II and IV).[16][27]
-
You are in the lead optimization or preclinical development stage and need a scalable formulation approach.[30]
Commonly used carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[28]
Caption: Crystalline drug vs. amorphous solid dispersion.
Q6: Can you provide a protocol for a standard solubility assay?
A6: Yes, here are protocols for both kinetic and thermodynamic solubility assays.
Experimental Protocol: Kinetic Solubility Assay (UV-Vis Plate Reader Method)
Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer.[6][7]
Materials:
-
Test pyrazole derivative
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplates (for dilution)
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Method:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.[3][31]
-
Prepare Dilution Plate: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.02 mM).
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL of the compound dilutions from the DMSO plate to the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM to 0.2 µM.
-
Incubation: Cover the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration under kinetic conditions.[12]
-
Measurement: After incubation, measure the absorbance of each well at a predetermined wavelength (λmax) for the compound using a UV-Vis plate reader. If precipitation has occurred, it will cause light scattering, leading to an artificially high absorbance reading.
-
Data Analysis: Plot absorbance vs. concentration. The concentration at which the absorbance reading sharply increases or deviates from linearity is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific buffer.[12][13]
Materials:
-
Test pyrazole derivative (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (e.g., 0.22 µm PVDF)
Method:
-
Sample Preparation: Add an excess amount of the solid pyrazole derivative (e.g., 1-2 mg) to a glass vial.[13] The goal is to have undissolved solid remaining at the end of the experiment.
-
Add Buffer: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).[13]
-
Incubation: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake vigorously for 24-48 hours to ensure equilibrium is reached.[12][13]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the first few drops to avoid any drug adsorption to the filter.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fastercapital.com [fastercapital.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. ijpbr.in [ijpbr.in]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. japer.in [japer.in]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 29. jddtonline.info [jddtonline.info]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Selective Cytotoxicity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. Our goal is to facilitate the enhancement of its selective cytotoxicity against cancer cells while minimizing effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as an anticancer agent?
A1: this compound is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized for their wide range of pharmacological activities, including anticancer properties.[1][2] The core structure of pyrazole is a versatile scaffold in drug discovery, and modifications to this structure can significantly enhance anticancer efficacy and tumor selectivity.[1][2] Many pyrazole derivatives exert their anticancer effects by targeting various cellular components and signaling pathways, such as tubulin, EGFR, CDK, and DNA.[1][2]
Q2: What are the general strategies to enhance the selective cytotoxicity of a pyrazole-based compound like this?
A2: Enhancing the selective cytotoxicity of an anticancer agent is crucial for improving its therapeutic index. Key strategies include:
-
Targeted Drug Delivery: Utilizing nanocarriers (e.g., liposomes, polymeric nanoparticles) to specifically deliver the compound to tumor cells. These carriers can be functionalized with ligands that bind to receptors overexpressed on cancer cells.
-
Prodrug Approach: Modifying the compound into an inactive prodrug that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., low pH).[3]
-
Structural Modification: Synthesizing analogs of the parent compound with substitutions that increase its affinity for cancer-specific targets or reduce its uptake by normal cells.[1][2]
Q3: How can I determine the selective cytotoxicity of my compound?
A3: Selective cytotoxicity is typically assessed by comparing the cytotoxic effects of the compound on cancer cell lines versus normal (non-cancerous) cell lines. A common metric is the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) value in normal cells to the IC50 value in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Q: My MTT assay results show high variability between replicates. What could be the cause?
A: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for consistent cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. It is advisable to fill the peripheral wells with sterile PBS or media and not use them for experimental samples.
-
Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Q: I am observing low or no color change in my MTT assay, even at high compound concentrations. What should I do?
A: This could indicate several issues:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Reagent Quality: Use a fresh, properly stored MTT solution. The MTT reagent should be a clear yellow solution; a cloudy or greenish appearance may indicate contamination or degradation.
-
Cell Number: The number of cells seeded may be too low to produce a detectable signal. Optimize the cell seeding density for your specific cell line.[4]
-
Compound Interference: The test compound might interfere with the MTT reagent. Run a control experiment with the compound in cell-free media to check for any direct chemical reduction of MTT.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: My Annexin V/PI staining results show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. How should I interpret this?
A: A high proportion of double-positive cells at early time points could suggest:
-
High Compound Concentration: The concentration of the compound may be too high, leading to rapid cell death through necrosis rather than apoptosis. Perform a dose-response experiment with a wider range of concentrations.
-
Late Time Point: The chosen time point might be too late, and the cells have already progressed from early apoptosis (Annexin V+/PI-) to late apoptosis/necrosis. Analyze earlier time points after treatment.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the procedure.
Western Blotting
Q: I am not detecting any signal for my target protein in the Western blot. What could be the problem?
A: The absence of a signal can be due to several factors:
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell line. Increase the amount of protein loaded onto the gel or consider using a more sensitive detection method.
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Antibody Issues: Ensure that the primary antibody is specific for the target protein and is used at the recommended dilution. The secondary antibody should be appropriate for the primary antibody's host species.
-
Inactive Reagents: Check the expiration dates and storage conditions of your antibodies and detection reagents.
Q: I am observing multiple non-specific bands in my Western blot. How can I improve the specificity?
A: Non-specific bands can be minimized by:
-
Optimizing Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise.
-
Blocking: Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST) for at least one hour at room temperature.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
Data Presentation
Quantitative data from cytotoxicity and selectivity studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: In Vitro Cytotoxicity of this compound (Compound X) and its Analogs
| Compound | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line C (IC50 in µM) |
| Compound X | 15.2 ± 1.8 | 22.5 ± 2.1 | > 100 |
| Analog X-1 | 8.7 ± 0.9 | 12.1 ± 1.3 | 85.4 ± 7.6 |
| Analog X-2 | 5.4 ± 0.6 | 7.8 ± 0.9 | 62.3 ± 5.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 2: Selectivity Index (SI) of this compound (Compound X) and its Analogs
| Compound | SI (Normal C / Cancer A) | SI (Normal C / Cancer B) |
| Compound X | > 6.6 | > 4.4 |
| Analog X-1 | 9.8 | 7.1 |
| Analog X-2 | 11.5 | 8.0 |
| Doxorubicin | 2.4 | 1.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of the compound on cancer and normal cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5][6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm, and excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[9][10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the expression and phosphorylation status of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.[11][12][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for enhancing selective cytotoxicity.
Caption: Potential signaling pathways affected by pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Strategies for Reducing Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with pyrazole-based inhibitors, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the selectivity of my pyrazole-based inhibitor?
A1: Improving the selectivity of pyrazole-based inhibitors often involves structural modifications to exploit subtle differences between the target and off-target binding sites. Key strategies include:
-
Structure-Based Design: Modify the compound to interact with less conserved residues in the target's binding pocket. For kinase inhibitors, this can involve targeting the gatekeeper residue by introducing bulky substituents that sterically clash with larger gatekeeper residues in off-target kinases.
-
Macrocyclization: This approach involves rigidifying the inhibitor's structure by cyclizing a linear pharmacophore. This can limit the conformational flexibility, which may pre-organize the molecule for optimal binding to the intended target and reduce binding to off-targets.
-
Exploiting Allosteric Sites: Instead of targeting the highly conserved ATP-binding pocket (in the case of kinase inhibitors), designing inhibitors that bind to less conserved allosteric sites can significantly increase selectivity.
-
Bioisosteric Replacement: Replacing certain moieties of the inhibitor with other groups that have similar physical or chemical properties (bioisosteres) can improve selectivity and pharmacokinetic properties. For example, replacing a hydrophobic phenyl ring with a more polar heterocycle like pyrazole can enhance aqueous solubility and alter the binding profile.[1]
Q2: My pyrazole inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What could be the problem?
A2: This is a common issue that can arise from several factors:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.
-
Compound Aggregation: At higher concentrations, poor solubility can lead to the formation of aggregates, which can result in non-specific inhibition in biochemical assays but have no effect in a cellular context.
To troubleshoot this, you can perform Caco-2 permeability assays to assess cell permeability and efflux, and metabolic stability assays using liver microsomes or hepatocytes.
Q3: I am observing unexpected or paradoxical effects in my cell-based assays. Could these be due to off-target effects?
A3: Yes, unexpected phenotypes are often a hallmark of off-target effects. Kinase inhibitors, for example, can sometimes cause the paradoxical activation of a signaling pathway. This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of an off-target kinase or disrupting feedback loops. It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. This can be done using orthogonal approaches such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein to see if it recapitulates the inhibitor's effect.
Q4: How can I experimentally determine the off-target profile of my pyrazole inhibitor?
A4: Several experimental approaches can be used to profile the off-target interactions of your inhibitor:
-
Kinome Scanning: Services such as KINOMEscan® or Reaction Biology's kinase profiling services can screen your inhibitor against a large panel of kinases (over 500) to provide a comprehensive selectivity profile.[][3] These assays typically measure the binding affinity or inhibitory activity of your compound at a fixed concentration.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells.[4][5][6] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By measuring the amount of soluble protein at different temperatures, you can determine if your compound is binding to its intended target and, in a proteome-wide format, identify off-targets.
-
Phosphoproteomics: This mass spectrometry-based approach can provide a global view of the changes in protein phosphorylation in response to your inhibitor. This can help identify the downstream consequences of both on-target and off-target kinase inhibition.
Troubleshooting Guides
Issue 1: High background or false positives in in vitro kinase assays.
-
Possible Cause: Compound precipitation or aggregation. Pyrazole-based compounds can sometimes have limited aqueous solubility.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect your assay wells for any signs of precipitation.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solubility issues.
-
Use Detergents: Include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to help prevent aggregation.
-
Dynamic Light Scattering (DLS): Use DLS to directly assess if your compound is forming aggregates at the concentrations used in your assay.
-
Issue 2: Inconsistent results between different batches of the inhibitor.
-
Possible Cause: Impurities in the compound synthesis.
-
Troubleshooting Steps:
-
Confirm Purity: Ensure the purity of each batch is >95% using analytical techniques like HPLC and LC-MS.
-
Confirm Identity: Verify the chemical structure of your compound using NMR and high-resolution mass spectrometry.
-
Use a Fresh Stock: If possible, use a freshly prepared stock solution for your experiments, as some compounds can degrade over time, even when stored correctly.
-
Quantitative Data on Pyrazole-Based Inhibitor Selectivity
The following tables provide examples of the on-target and off-target activities of selected pyrazole-based inhibitors.
Table 1: Selectivity Profile of a Pyrazole-Based Aurora Kinase Inhibitor (Compound 9d)
| Kinase Target | IC50 (µM) |
| Aurora A | 0.015 |
| Aurora B | 0.031 |
| Aurora C | 0.022 |
| ABL | 0.081 |
| RET | 0.028 |
| TRKA | 0.041 |
| FGFR1 | 0.091 |
| FLT3 | 0.23 |
| VEGFR2 | >10 |
| PDGFRβ | >10 |
Data adapted from Fancelli et al. (2006). This table shows that while compound 9d is a potent inhibitor of Aurora kinases, it also exhibits nanomolar activity against other kinases like ABL, RET, TRKA, and FGFR1.
Table 2: Kinase Selectivity of Pyrazole-Based Inhibitor AT7519
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | <10 |
| CDK1/cyclin B | 20 |
| CDK5/p25 | 10 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 190 |
| Aurora A | 1300 |
| Plk1 | >10000 |
Data adapted from Anderson et al. (2006). AT7519 demonstrates high potency against several CDKs while showing significantly lower activity against other kinases like GSK3β and Aurora A.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of a pyrazole-based inhibitor in intact cells.
Materials:
-
Cells expressing the target protein
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
-
Data Analysis:
Protocol 2: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a pyrazole-based inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazole inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor at different concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: p38 MAPK Signaling
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrazole-based inhibitors.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined experimental workflow for performing a Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for troubleshooting and validating unexpected experimental phenotypes.
References
- 1. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Carbohydrazide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrazole carbohydrazide analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are pyrazole carbohydrazide analogs and why are they significant in overcoming drug resistance? Pyrazole carbohydrazide analogs are a class of heterocyclic organic compounds featuring a pyrazole ring linked to a carbohydrazide moiety.[1][2] Their significance lies in their structural versatility, which allows for modifications to target various biological pathways.[3] In the context of drug resistance, these analogs have been shown to inhibit key cellular targets like protein kinases (e.g., EGFR, PI3K, CDK2), tubulin polymerization, and DNA replication, which are often implicated in resistance mechanisms.[3][4][5][6] Some derivatives have demonstrated efficacy against drug-resistant cancer cell lines and bacterial strains.[7][8][9]
Q2: What is the primary mechanism by which these analogs exhibit anti-cancer activity? Many pyrazole carbohydrazide derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1][7] They can also trigger cell cycle arrest, preventing cancer cells from proliferating.[6] Their ability to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in resistant tumors, is a key mechanism for overcoming resistance.[3][5][6]
Q3: What are the most common methods for synthesizing pyrazole carbohydrazide analogs? The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a related difunctional precursor like an α,β-unsaturated ketone) and a hydrazine derivative.[7][8] This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile.[10] Subsequent chemical steps are then used to introduce the carbohydrazide functional group.
Q4: How should I confirm the structure and purity of my synthesized compounds? A combination of spectroscopic and analytical techniques is essential. The structure of the final compound is typically confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[11][12] Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Q5: What are the best practices for storing pyrazole carbohydrazide analogs? As with many hydrazine derivatives, these compounds can be sensitive to light, air, and heat.[10][13] It is recommended to store them as dry solids in amber vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C or -20°C for long-term storage) to prevent degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and evaluation of pyrazole carbohydrazide analogs.
Synthesis & Purification
Q: My reaction yield is consistently low. What are the common causes and how can I improve it? A: Low yields in pyrazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl or hydrazine starting materials can lead to side reactions.[14] Ensure you are using high-purity or freshly purified reagents. Hydrazine derivatives can degrade over time.[10][14]
-
Reaction Conditions: The reaction is sensitive to temperature, time, and pH.[13] Systematically optimize these parameters. A small amount of acid catalyst (e.g., glacial acetic acid) is often required, but excess acid can protonate the hydrazine, reducing its nucleophilicity.[13]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[15] Monitor the reaction's progress by TLC. Increasing the reaction temperature or time may be necessary to drive the cyclization to completion.[14]
Q: My TLC analysis shows two spots for the product, suggesting regioisomers. How can I improve selectivity? A: The formation of regioisomers is a common issue when using an unsymmetrical 1,3-dicarbonyl compound.[14][15]
-
Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the substituents on both reactants.[14] A bulkier substituent on the hydrazine may sterically hinder its approach to one of the carbonyl groups, favoring the formation of a single isomer.
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the ratio of isomers.[14] Experiment with different solvents (e.g., ethanol vs. aprotic solvents like DMF) and conditions (acidic vs. basic) to favor one regioisomer.
Q: The reaction mixture turned dark yellow or red. What is causing this and how can I prevent it? A: Discoloration is often due to the oxidation or decomposition of the hydrazine starting material, especially phenylhydrazine derivatives.[10][14]
-
Use an Inert Atmosphere: Running the reaction under an inert gas like nitrogen or argon can prevent air oxidation.[10]
-
Use Fresh Reagents: Ensure you are using fresh, high-purity hydrazine.[10]
-
Temperature Control: Excessive heat can accelerate decomposition. Conduct the reaction at the lowest effective temperature.[10]
-
Purification: While prevention is ideal, colored impurities can often be removed during purification by column chromatography or recrystallization.[10][14]
Q: I isolated a pyrazoline instead of the expected aromatic pyrazole. How do I fix this? A: The initial cyclization often yields a non-aromatic pyrazoline (4,5-dihydro-1H-pyrazole).[13] An oxidation step is required to convert it to the aromatic pyrazole.
-
In-Situ Oxidation: Sometimes, heating in a solvent like glacial acetic acid is sufficient to promote oxidative aromatization.[13]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a separate step using a mild oxidizing agent like bromine in a suitable solvent or by heating in DMSO in the presence of air.[13]
Biological Assays
Q: My compound is not dissolving properly for the in vitro assay. What should I do? A: Poor solubility is a common challenge.
-
Primary Solvent: Use 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Working Solution: Dilute the DMSO stock in the appropriate cell culture medium. Be careful not to exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic to cells.
-
Precipitation: If the compound precipitates upon dilution, try vortexing or gentle warming. If it persists, you may need to lower the final testing concentration.
Q: My cytotoxicity results (e.g., MTT assay) are inconsistent between replicates. What should I troubleshoot? A: Inconsistent results can arise from several sources:
-
Cell Health and Density: Ensure your cells are healthy and within a low passage number. Inconsistent cell seeding density is a major source of variability.
-
Compound Precipitation: Visually inspect the wells of your assay plate under a microscope to ensure the compound has not precipitated out of solution.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of all reagents.
-
Assay Interference: Some compounds can interfere with the MTT assay readout. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm your results.
Data Presentation
Cytotoxic Activity of Pyrazole Analogs Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyrazole derivatives, demonstrating their potential in targeting cancer cells, including those known for drug resistance.
| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Compound 43 (Pyrazole Carbaldehyde) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Compound 11 (Substituted Pyrazole) | HT-29 (Colon, Resistant) | 63.44 | Doxorubicin | 13.32 | [6] |
| Compound 11 (Substituted Pyrazole) | MCF-7 (Breast, Resistant) | 98.60 | 5-FU | - | [6] |
| Compound 4a (Substituted Pyrazole) | HepG2 (Liver) | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 | [5] |
| Compound C5 (Pyrazole-1-carbothioamide) | MCF-7 (Breast) | 0.08 | Erlotinib | (EGFR IC₅₀ = 0.07 µM) | [4] |
| Compound 10 (Pyrazole-naphthalene analog) | MCF-7 (Breast) | 2.78 | Cisplatin | 15.24 | [3] |
| Compound 33 (Indole-pyrazole) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |
| Compound 57/58 (Pyrazolo[3,4-b]pyridine) | HepG2 (Liver) | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [3] |
| Compound 21 (Substituted Pyrazole) | HCT116 (Colon) | 0.39 ± 0.06 | Doxorubicin | - |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a representative synthesis of a pyrazole ring system via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid).[14]
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added.[14]
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid) if not already used as the solvent.
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[14] Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure pyrazole analog.[14]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps to assess the anti-proliferative activity of synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog (and a positive control drug) in the cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: EGFR Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory effect of the compounds on a specific kinase target, EGFR.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, a suitable buffer, ATP, and a specific substrate (e.g., a poly-Glu-Tyr peptide).
-
Compound Addition: Add the pyrazole analog at various concentrations to the wells. Include a positive control inhibitor (e.g., Erlotinib) and a no-inhibitor control.[5]
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an ELISA-based method with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: General workflow for the synthesis of pyrazole carbohydrazide analogs.
Caption: High-level workflow for biological screening of novel compounds.
Caption: Troubleshooting logic for low yield in pyrazole synthesis.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole analog.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest | MDPI [mdpi.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Flow Chemistry for the Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Unexpected results are a common challenge in chemical synthesis. This guide provides insights into potential problems during the flow synthesis of pyrazoles, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Experimental Parameters (Example) |
| Low or No Product Yield | - Suboptimal Temperature: The reaction may not have reached the necessary activation energy. - Insufficient Residence Time: Reactants may not have had enough time to interact and convert to the product. - Incorrect Stoichiometry: An improper ratio of reactants can limit the reaction. - Poor Mixing: Inefficient mixing of reactant streams can lead to localized concentration imbalances. - Catalyst Deactivation: In catalyzed reactions, the catalyst may have lost its activity. | - Increase Temperature: Gradually increase the reactor temperature in increments of 5-10°C. Note that exceeding the solvent's boiling point will require the use of a back-pressure regulator.[1] - Decrease Flow Rate: Reducing the flow rate will increase the residence time within the reactor.[2] - Adjust Reagent Concentrations: Carefully re-evaluate and adjust the concentrations of the stock solutions. - Improve Mixing: Use a more efficient micromixer or introduce static mixers into the flow path. - Replace or Regenerate Catalyst: For solid-supported catalysts, replace the packed bed. For homogeneous catalysts, ensure fresh catalyst is used. | - Temperature: 150-170°C[3] - Flow Rate: 0.5 mL/min[3] - Residence Time: 2-10 minutes[3] - Reactant Ratio (Acetophenone:DMADMF:Hydrazine): 1:2:3[3] |
| Reactor Clogging/Fouling | - Precipitation of Intermediates: Some intermediates, such as enaminones, can be poorly soluble and precipitate in the reactor tubing.[3] - Product Insolubility: The desired pyrazole derivative may have low solubility in the reaction solvent at the given concentration and temperature. - Byproduct Formation: Insoluble byproducts can form and deposit on the reactor walls. | - Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all species in the reaction. - Lower Reactant Concentrations: Reducing the concentration of the starting materials can prevent precipitation. - Increase Temperature: Higher temperatures can sometimes improve solubility. - Pulsed Flow/Introduction of Gas Bubbles: In some cases, introducing a segmented flow (e.g., with an inert gas) can help to prevent solid deposition. | - Concentration: 0.543 M to 0.624 M for acetophenones[3] - Solvent: DMF[3] |
| Formation of Impurities/Byproducts | - Side Reactions: Undesired reaction pathways may be favored under the current conditions. For example, methylation of phenolic hydroxyl groups has been observed as a side reaction.[3] - Decomposition of Reagents or Products: High temperatures can lead to the degradation of sensitive functional groups. - Regioselectivity Issues: With unsymmetrical starting materials, the formation of regioisomers is possible. | - Optimize Temperature and Residence Time: Systematically vary these parameters to find conditions that favor the desired reaction pathway. - Change Solvent: The polarity and properties of the solvent can influence reaction selectivity. - Modify Reactant Structure: Protecting sensitive functional groups on the starting materials may be necessary. For regioselectivity issues, consider using starting materials that favor the formation of the desired isomer. | - Temperature Optimization: Screen a range of temperatures to identify the optimal point for minimizing byproducts. - Residence Time Optimization: Vary the flow rate to determine the effect on byproduct formation. |
| Inconsistent Results/Poor Reproducibility | - Fluctuations in Pump Flow Rates: Inaccurate or unstable pump performance can lead to variations in stoichiometry and residence time. - Temperature Instability: Poor temperature control of the reactor can affect reaction rates and selectivity. - Back-pressure Fluctuations: Inconsistent back pressure can lead to outgassing of dissolved gases or solvent boiling, affecting the flow regime. | - Calibrate Pumps: Regularly calibrate the pumps to ensure accurate and consistent flow rates. - Ensure Stable Heating: Use a reliable heating system (e.g., a circulating oil bath or a dedicated reactor heating unit) and monitor the temperature closely. - Use a High-Quality Back-Pressure Regulator: Ensure the back-pressure regulator is functioning correctly and providing a stable pressure. | - Pump Calibration: Verify flow rates gravimetrically before starting the experiment. - Temperature Monitoring: Use a thermocouple to monitor the internal reactor temperature if possible. - Back-Pressure Setting: Set to a value sufficiently above the solvent vapor pressure at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using flow chemistry for pyrazole synthesis compared to traditional batch methods?
A1: Flow chemistry offers several key advantages for pyrazole synthesis, including:
-
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing their accumulation and handling.[4]
-
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and reproducibility.
-
Faster Reactions: High temperatures and pressures can be safely employed, significantly reducing reaction times from hours to minutes.[4]
-
Scalability: Scaling up production is often simpler and more predictable than in batch processes.
-
Automation: Flow systems are well-suited for automation, enabling high-throughput screening of reaction conditions and library synthesis.
Q2: How do I choose the right reactor for my pyrazole synthesis?
A2: The choice of reactor depends on several factors, including the reaction conditions and the physical state of the reactants and products.
-
Coil Reactors (e.g., PFA, Stainless Steel): These are suitable for many homogeneous liquid-phase reactions. Stainless steel is preferred for high-pressure and high-temperature applications.[3]
-
Microreactors (Chip Reactors): These offer excellent heat and mass transfer, making them ideal for highly exothermic or fast reactions.[3]
-
Packed-Bed Reactors: These are used when a solid-supported catalyst or reagent is required.
Q3: What is the role of a back-pressure regulator in flow chemistry for pyrazole synthesis?
A3: A back-pressure regulator (BPR) is a critical component that maintains a set pressure within the reactor. This is important for:
-
Preventing Solvent Boiling: It allows the use of solvents at temperatures above their atmospheric boiling points, which can significantly accelerate reaction rates.
-
Controlling Gas-Liquid Reactions: In reactions that involve gaseous reagents or produce gaseous byproducts, the BPR helps to control the solubility and residence time of the gas in the liquid phase.
-
Ensuring a Stable Flow: By maintaining a constant pressure, the BPR helps to prevent the formation of bubbles and ensures a smooth, consistent flow, which is crucial for reproducibility.
Q4: Can I use solid reagents in a flow synthesis of pyrazoles?
A4: While challenging, it is possible to use solid reagents in flow chemistry. Strategies include:
-
Packed-Bed Reactors: The solid reagent or catalyst is packed into a column, and the liquid reactants are flowed through it.
-
Slurry Reactions: The solid is suspended in a solvent and pumped as a slurry. This requires specialized pumps and reactor designs to prevent clogging.
-
In-situ Generation: In some cases, a solid reagent can be generated in situ from soluble precursors immediately before it is needed.
Experimental Protocols
Protocol 1: Two-Stage Synthesis of Pyrazoles from Acetophenones
This protocol describes the synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone, followed by condensation with hydrazine.[3]
Materials:
-
Substituted Acetophenone (e.g., 4'-chloroacetophenone)
-
Dimethylformamide dimethyl acetal (DMADMF)
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
Flow Chemistry Setup:
-
Pump A: Solution of acetophenone (0.6 M in DMF)
-
Pump B: Solution of DMADMF (1.2 M in DMF)
-
Pump C: Solution of hydrazine hydrate (1.8 M in DMF)
-
Reactor 1: 5 mL stainless steel coil reactor
-
Reactor 2: 2 mL glass microreactor (chip)
-
T-mixer
-
Back-pressure regulator
Procedure:
-
Set the temperature of Reactor 1 to 170°C and Reactor 2 to 150°C.
-
Pump the solutions from Pump A and Pump B at a flow rate of 0.25 mL/min each into a T-mixer.
-
The combined stream from the T-mixer flows through Reactor 1 (residence time of 10 minutes) to form the enaminone intermediate.
-
The output from Reactor 1 is mixed with the solution from Pump C (flow rate of 0.5 mL/min) in a second T-mixer.
-
The final mixture flows through Reactor 2 (residence time of 2 minutes) to form the pyrazole product.
-
The reaction mixture is passed through a back-pressure regulator and collected for analysis and purification.
Protocol 2: Continuous-Flow 1,3-Dipolar Cycloaddition of an Alkyne with Trimethylsilyldiazomethane
This protocol outlines the synthesis of a pyrazole derivative via the 1,3-dipolar cycloaddition of a terminal alkyne with in-situ generated trimethylsilyldiazomethane.[4]
Materials:
-
Trimethylsilylmethylamine (TMSCH₂NH₂)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Terminal alkyne (e.g., 2-chloro-4-ethynylbenzonitrile)
-
Solvent (e.g., acetonitrile)
Flow Chemistry Setup:
-
Pump A: Solution of TMSCH₂NH₂ and acetic acid in the chosen solvent.
-
Pump B: Aqueous solution of NaNO₂.
-
Pump C: Solution of the terminal alkyne in the chosen solvent.
-
Reactor 1 (Diazotization): Coil reactor.
-
Reactor 2 (Cycloaddition): Heated coil reactor.
-
T-mixers
-
Back-pressure regulator
Procedure:
-
In-situ generation of trimethylsilyldiazomethane:
-
Pump the solutions from Pump A and Pump B into a T-mixer.
-
Pass the mixture through Reactor 1 with a short residence time (e.g., 16 minutes) to generate trimethylsilyldiazomethane.[4]
-
-
Cycloaddition:
-
Mix the output from Reactor 1 with the alkyne solution from Pump C in a second T-mixer.
-
Pass the resulting mixture through the heated Reactor 2. For 2-chloro-4-ethynylbenzonitrile, the conditions are 100°C for 15 minutes followed by 120°C for another 15 minutes at a flow rate of 1.33 mL/min.[4]
-
-
The product stream is passed through a back-pressure regulator and collected for work-up and purification.
Visualizations
Caption: General experimental workflow for flow chemistry synthesis of pyrazoles.
Caption: Decision tree for troubleshooting low product yield in flow synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. galchimia.com [galchimia.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
Technical Support Center: Purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and related pyrazole derivatives. The primary focus of this guide is on purification by recrystallization, a common and effective technique for this class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.
A1: This indicates that the solvent is not a suitable choice for your compound at the concentration you are using.
-
Solution 1: Increase Solvent Volume. Add small portions of additional solvent to the heated mixture until the solid dissolves. Be mindful that using a large volume of solvent may significantly decrease your final yield.
-
Solution 2: Change the Solvent. If a large volume of the initial solvent is required, it is best to choose a different solvent in which your compound has higher solubility at elevated temperatures. Consult the solvent selection table below for alternatives.
-
Solution 3: Use a Mixed Solvent System. If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity (cloudiness) persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Q2: My compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil dissolves completely. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: Add More Solvent. The concentration of the solute may be too high. Add more of the "good" solvent to the heated solution and then cool slowly.
-
Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solution 4: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it? [1]
A3: A low yield can result from several factors.
-
Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Solution 2: Ensure Slow Cooling. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly and undisturbed, followed by further cooling in an ice bath to maximize crystal formation.
-
Solution 3: Select an Appropriate Solvent. The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[1]
-
Solution 4: Minimize Transfers. Each transfer of the solution or crystals can result in material loss. Plan your procedure to minimize the number of transfers.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole? [1]
A4: Colored impurities can often be removed by adding activated carbon.
-
Procedure: After dissolving the crude compound in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). Keep the solution hot for a few minutes to allow the carbon to adsorb the impurities. Perform a hot filtration to remove the activated carbon and then allow the filtrate to cool and crystallize. Caution: Do not add activated carbon to a boiling solution, as this can cause vigorous bumping.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity. Commonly used solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[1] Mixed solvent systems like hexane/ethyl acetate or ethanol/water are also frequently employed.[1]
Q2: How do I choose the best solvent for my specific compound?
A2: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. A good starting point is to test the solubility of a small amount of your crude product in a few different solvents in a test tube.
Q3: Can I use recrystallization to separate regioisomers of a pyrazole derivative?
A3: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[1] This technique involves multiple recrystallization steps to progressively enrich one isomer.
Q4: What are the likely impurities in my this compound sample?
A4: Without specific knowledge of the synthesis route, common impurities could include unreacted starting materials (e.g., a corresponding ester and hydrazine hydrate) or side products from the cyclization reaction. The synthesis of carbohydrazides is often achieved by reacting a carbonate ester with hydrazine.[2] Pyrazoles can be synthesized from the reaction of a 1,3-dicarbonyl compound with hydrazine.[3] Therefore, residual starting materials from these types of reactions are a possibility.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Protic | High | Good general-purpose solvent for many pyrazole derivatives. |
| Methanol | Protic | High | Similar to ethanol, but with a lower boiling point. |
| Water | Protic | Very High | Suitable for more polar pyrazole compounds. |
| Ethyl Acetate | Aprotic | Medium | A versatile solvent for a range of polarities. |
| Cyclohexane | Non-polar | Low | Useful for less polar pyrazole derivatives.[1] |
| Ethanol / Water | Mixed Protic | High | A common mixed solvent system for polar compounds.[1] |
| Hexane / Ethyl Acetate | Mixed | Low/Medium | Good for compounds with intermediate polarity.[1] |
Experimental Protocols
Detailed Methodology for Recrystallization
This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils.[1]
-
Addition of Solvent: Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature.[1] Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Visualizations
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Stability Testing of Pyrazole Carbohydrazide Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of pyrazole carbohydrazide compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of pyrazole carbohydrazide compounds in solution?
A1: The stability of pyrazole carbohydrazide compounds in solution is primarily influenced by several factors. The carbohydrazide and pyrazole moieties are susceptible to specific degradation pathways. Key factors include:
-
pH: The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This often leads to the cleavage of the amide bond.
-
Oxidation: The hydrazide portion of the molecule can be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation reactions. Storing samples in amber vials is recommended.
-
Moisture: The presence of water is necessary for hydrolytic degradation. While working in solution, this is unavoidable, but care should be taken with stock solutions in organic solvents to minimize water content.
Q2: I am observing rapid degradation of my compound in a neutral aqueous buffer. What could be the cause?
A2: Rapid degradation at neutral pH is unexpected but can occur due to several factors:
-
Oxidative Degradation: The compound may be highly susceptible to oxidation. Ensure your buffers are freshly prepared with high-purity water and consider degassing them or working under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen.
-
Metal-Catalyzed Degradation: Trace metal ions in your buffer components can catalyze degradation. Using high-purity reagents and incorporating a chelating agent like EDTA into the buffer can help mitigate this issue.
-
Intrinsic Instability: Some complex pyrazole carbohydrazide structures may have inherent instability. Review the structure for other potentially labile functional groups. It may be necessary to store the compound in a different buffer system or at a lower temperature (e.g., 4°C) even for short-term experiments.
Q3: Is it advisable to store pyrazole carbohydrazide compounds in solution for long-term studies?
A3: Generally, long-term storage of pyrazole carbohydrazide compounds in solution is not recommended due to the risk of solvent-mediated degradation, primarily hydrolysis. For long-term storage, it is best to keep the compound as a solid at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. If you must store solutions, use a dry, aprotic solvent and maintain storage at -80°C under an inert atmosphere. Always perform a stability check on the stored solution before use.
Q4: What are the expected degradation products from hydrolysis of a pyrazole carbohydrazide?
A4: The primary degradation pathway via hydrolysis is the cleavage of the carbohydrazide's C-N bond. This would typically yield the corresponding pyrazole carboxylic acid and a hydrazine derivative. Further degradation of these initial products may also occur depending on the specific conditions and the overall molecular structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of pyrazole carbohydrazide compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC at Time Zero | 1. Impure starting material.2. On-column degradation.3. Degradation during sample preparation (e.g., in diluent). | 1. Re-verify the purity of your compound using an orthogonal analytical method (e.g., LC-MS, NMR).2. Modify HPLC conditions: use a milder pH mobile phase, reduce column temperature, or use a faster gradient.3. Check the stability of the compound in the chosen diluent. Prepare samples immediately before injection or use a more inert diluent. |
| Poor Peak Shape or Tailing in HPLC | 1. Interaction of the basic nitrogen atoms in the pyrazole ring with residual silanols on the HPLC column.2. Compound insolubility in the mobile phase. | 1. Use a C18 column with end-capping. Add a competing base like triethylamine (0.1%) to the mobile phase or use a buffer at a lower pH (e.g., pH 2.5-3.5) to protonate the basic nitrogens.2. Increase the organic content of the mobile phase or change the organic modifier (e.g., from acetonitrile to methanol). |
| No Degradation Observed in Forced Degradation Study | 1. Compound is highly stable under the applied stress conditions.2. Stress conditions are not harsh enough.3. Poor solubility of the compound in the stress medium, preventing reaction. | 1. This is a valid result indicating high stability.[2] 2. Increase the severity of the conditions: higher temperature, longer exposure time, or higher concentration of the stressor (e.g., use 1M HCl instead of 0.1M).[2]3. Add a co-solvent (e.g., acetonitrile, methanol) to the stress medium to ensure the compound is fully dissolved before initiating the stress test. |
| Greater than 100% Recovery/Assay Value | 1. Co-elution of the parent peak with an impurity or degradant.2. Evaporation of solvent from standard or sample solutions, leading to artificially high concentrations.3. Inaccurate reference standard weighing. | 1. Evaluate peak purity using a PDA detector. If purity is low, optimize the HPLC method to improve resolution.2. Ensure all vials are securely capped. Use autosampler vials with septa. Prepare fresh standards for each run.3. Re-prepare the reference standard solution, ensuring accurate weighing and complete dissolution. |
Data Presentation
The following table summarizes representative quantitative data from a forced degradation study of a hypothetical pyrazole carbohydrazide compound. This data is illustrative and serves as a template for presenting experimental results.
Table 1: Summary of Forced Degradation Results for a Hypothetical Pyrazole Carbohydrazide
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | Pyrazole-X-carboxylic acid, Hydrazine derivative |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 78.5 | 21.5 | Pyrazole-X-carboxylic acid, Hydrazine derivative |
| Oxidative | 3% H₂O₂ | 24 | 25 (RT) | 91.3 | 8.7 | N-Oxide derivative, Dimer |
| Thermal | Solid State | 48 | 80 | 98.1 | 1.9 | Minor unidentified peaks |
| Photolytic | Solid State, ICH Option 1 (1.2 million lux hours, 200 W h/m²) | N/A | 25 (RT) | 96.5 | 3.5 | Photodegradant isomer |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
This protocol outlines the procedure for subjecting a pyrazole carbohydrazide compound to various stress conditions as recommended by ICH guidelines.[3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole carbohydrazide compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M NaOH.
-
Cap the vial and place it in a water bath at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Control Samples: Prepare two control samples: one with the drug in the organic solvent and water, and another with the drug in the organic solvent and buffer (if used). Keep these at the same temperature as the stressed samples to act as controls.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general, robust starting point for developing a stability-indicating method for pyrazole carbohydrazide compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time 0 min: 90% A, 10% BTime 20 min: 10% A, 90% BTime 25 min: 10% A, 90% BTime 26 min: 90% A, 10% BTime 30 min: 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Photodiode Array (PDA) detector, monitor at an appropriate wavelength (e.g., 254 nm or λmax of the compound) |
| Column Temperature | 30°C |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Method validation must be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Pyrazole Derivatives as Potent Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold represents a cornerstone in the development of anti-inflammatory therapeutics, with its derivatives demonstrating significant efficacy in modulating key inflammatory pathways.[1][2] This guide provides an objective comparison of various pyrazole derivatives, focusing on their performance as anti-inflammatory agents, supported by experimental data from recent studies. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory cascade.[3]
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is commonly assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a sought-after characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3] The following tables summarize the in vitro inhibitory activity (IC50) and in vivo anti-inflammatory effects of selected pyrazole derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| 3,5-diarylpyrazoles | - | 0.01 | - | [1] |
| Trimethoxy derivative 5f | - | 1.50 | - | [4] |
| Trimethoxy derivative 6f | - | 1.15 | - | [4] |
| Indomethacin | - | - | - | [5] |
| Compound 9 | - | 0.26 | 192.3 | [6] |
| Pyrazole derivative with SOMe group | - | - | 17.47 - 13.10 | [2] |
| Pyrazole-chalcone derivative | - | 0.73 | 8.69 - 9.26 | [2] |
| Pyrazolyl-thiazolidinone 16a | - | - | 134.6 | [7] |
| Pyrazolyl-thiazolidinone 16b | - | - | 26.08 | [7] |
| Pyrazolyl-thiazole 18f | - | - | 42.13 | [7] |
A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the preference for COX-2 inhibition over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | - | 75% | [1] |
| Pyrazole derivatives | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | [1] |
| Compound 6 (hybrid) | Carrageenan-induced paw edema | - | 84% | [4] |
| Compound 9b | Xylene-induced ear edema | - | 43.67% | [8] |
| Compound 4a | Xylene-induced ear edema | - | 48.71% | [8] |
| Celecoxib | Carrageenan-induced paw edema | - | 58-93% | [2] |
| Indomethacin | Carrageenan-induced paw edema | - | - | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives as anti-inflammatory agents.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the potency and selectivity of compounds in inhibiting the two isoforms of the COX enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and reference drugs (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
Procedure:
-
The test compounds are pre-incubated with either COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10 minutes).
-
The reaction is terminated by adding a stopping solution (e.g., a solution of HCl).
-
The amount of PGE2 produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.[3][4]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
Objective: To evaluate the ability of test compounds to reduce acute inflammation in an animal model.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test pyrazole derivatives and a standard drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer to measure paw volume
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume to the vehicle-treated control group.[1][9]
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay is used to assess the ability of compounds to suppress the production of pro-inflammatory cytokines.
Objective: To measure the inhibition of pro-inflammatory mediators like TNF-α and IL-6 by the test compounds in cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 macrophage cells are cultured in appropriate conditions.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
-
The percentage of inhibition of cytokine production is calculated by comparing the levels in compound-treated cells to LPS-stimulated cells without any treatment.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by pyrazole derivatives and a typical workflow for their evaluation as anti-inflammatory agents.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Pyrazole Derivatives.
Caption: Experimental Workflow for Evaluating Pyrazole Derivatives as Anti-Inflammatory Agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
"validating the in vivo efficacy of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide"
Comparative In Vivo Efficacy of Pyrazole-Carbohydrazide Derivatives and Analogs
Disclaimer: No specific in vivo efficacy data for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide was found in the public domain at the time of this report. This guide provides a comparative analysis of the efficacy of various other pyrazole derivatives, including those with carbohydrazide moieties, to offer insights into the potential therapeutic applications of this class of compounds. The data presented is based on available preclinical research on related molecules.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide compares the performance of several pyrazole-based compounds, providing available experimental data and protocols to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Pyrazole Derivatives: In Vitro and In Vivo Data
The following tables summarize the biological activity of various pyrazole derivatives against different targets and in various models, as reported in the literature. This data provides a basis for comparing the potential efficacy of different substitution patterns on the pyrazole core.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound Class/Name | Target Cell Line(s) | Key Findings (IC50) | Reference |
| 3,4-diaryl pyrazole derivative (Compound 6) | Various cancer cell lines | 0.06–0.25 nM | [2] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 4b) | A549 (Lung Cancer) | Potent growth inhibition and apoptosis induction | [3] |
| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HCT116, HeLa | 1.7 µM, 3.6 µM (Haspin Kinase Inhibitor) | [2] |
| Pyrazole-based hybrid heteroaromatics (Compounds 31 & 32) | A549 (Lung Cancer) | 42.79 µM, 55.73 µM (CDK2 Inhibitors) | [2] |
| Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid (Compound 4j) | Huh7, MCF7, HCT116 | 1.6 µM, 3.3 µM, 1.1 µM | [3] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung Cancer) | Potent growth inhibitors, induce apoptosis | [4] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
| Pyrazole-based derivative (Compound 133) | Not specified | Excellent activity, ED50 = 0.8575 mmol/kg | [1] |
| Celecoxib derivatives (Compounds 144-146) | Carrageenan-induced paw edema | 78.9–96% edema inhibition | [1] |
| Pyrazole sulfonate series (Compounds 150a, 150b) | Auricular edema | 27.0% and 35.9% inhibition | [1] |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | 70-78% inhibition at 3 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in the evaluation of pyrazole derivatives.
Protocol 1: In Vivo Anticancer Efficacy in a Murine Orthotopic Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a pyrazole derivative in a mouse model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are cultured, harvested, and suspended in a suitable medium like Matrigel. The cell suspension (e.g., 1 x 10^6 cells in 50 µL) is then surgically implanted into the relevant organ (e.g., mammary fat pad for breast cancer).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements or through bioimaging techniques.
-
Compound Formulation and Administration:
-
The pyrazole compound is formulated in a vehicle suitable for in vivo administration, such as a solution of DMSO, PEG400, Tween-80, and sterile saline.[5]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
The compound is administered at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily, via intraperitoneal injection).[2]
-
-
Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a standard model to assess the in vivo anti-inflammatory potential of novel compounds.
-
Animals: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: Animals are divided into groups and orally or intraperitoneally administered the test pyrazole derivative or a reference drug (e.g., celecoxib, ibuprofen) at a specific dose.[1][3] The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each animal.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent a typical experimental workflow for in vivo efficacy validation and a hypothetical signaling pathway that could be targeted by a pyrazole-based inhibitor.
Caption: A representative experimental workflow for in vivo efficacy validation.
Caption: A hypothetical signaling pathway targeted by a pyrazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"comparing the cytotoxicity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide across cancer cell lines"
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative effects of pyrazole-carbohydrazide analogs.
Disclaimer: Direct experimental data on the cytotoxicity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is not publicly available in the reviewed literature. This guide, therefore, presents a comparative analysis of structurally related pyrazole-carbohydrazide derivatives to provide insights into the potential anticancer activities of this class of compounds. The information herein is intended for research purposes and should be interpreted with consideration of the structural variations among the presented molecules.
Introduction
Pyrazole-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The pyrazole scaffold is a key feature in several FDA-approved drugs.[1] This guide focuses on pyrazole-carbohydrazide derivatives, a subset of pyrazole compounds that have shown promise as cytotoxic agents against various cancer cell lines.[2][3] The carbohydrazide moiety is recognized as an important pharmacophore that can contribute to the biological activity of a compound.[3] Understanding the cytotoxic profile of these derivatives across different cancer types is crucial for the development of novel and effective cancer therapeutics.
Cytotoxicity Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole-carbohydrazide derivatives against a selection of human cancer cell lines. The data is compiled from multiple studies to facilitate a cross-comparison of the cytotoxic potential of these compounds. It is important to note that experimental conditions may vary between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Ik) | HepG-2 | Not Specified | 5-Fluorouracil | Not Specified |
| BGC823 | Not Specified | 5-Fluorouracil | Not Specified | |
| BT474 | Not Specified | 5-Fluorouracil | Not Specified | |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Il) | HepG-2 | Not Specified | 5-Fluorouracil | Not Specified |
| BGC823 | Not Specified | 5-Fluorouracil | Not Specified | |
| BT474 | Not Specified | 5-Fluorouracil | Not Specified | |
| (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide) | A549 | 0.28 | Not Specified | Not Specified |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 32 (at 48h) | Not Specified | Not Specified |
Note: The specific IC50 values for the 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives 4Ik and 4Il were not explicitly provided in the source material, but they were reported to have more potent antiproliferative activity than the positive control, 5-fluorouracil.[4]
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of compounds using the MTT assay, a common colorimetric method cited in the reviewed literature.[2][5]
MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG-2, A549, etc.) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Hypothetical signaling pathways affected by pyrazole-carbohydrazide derivatives.
Discussion and Future Directions
The available data, although not specific to this compound, indicates that pyrazole-carbohydrazide derivatives can exhibit significant cytotoxic activity against a range of cancer cell lines. The potency of these compounds appears to be influenced by the nature of the substituents on the pyrazole ring and the carbohydrazide moiety. Some derivatives have shown greater efficacy than standard chemotherapeutic agents like 5-fluorouracil, highlighting their potential as lead compounds for novel anticancer drug discovery.[4]
Mechanistic studies on related pyrazole compounds suggest that their anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially at the S phase.[4][6] The diagrams above illustrate a generalized workflow for assessing cytotoxicity and a hypothetical model of the signaling pathways that might be involved.
Future research should focus on synthesizing and evaluating the cytotoxicity of this compound to determine its specific anticancer profile. Further investigations into the structure-activity relationships (SAR) of this class of compounds will be crucial for optimizing their potency and selectivity. Elucidating the precise molecular targets and signaling pathways affected by these derivatives will provide a deeper understanding of their mechanism of action and facilitate their development as targeted cancer therapies.
References
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Pyrazole Carbohydrazide Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a critical one being the translation of promising in vitro activity to tangible in vivo efficacy. Pyrazole carbohydrazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an objective comparison of their performance in both laboratory assays and living organisms, supported by experimental data, to aid researchers in navigating the complexities of preclinical drug development.
Anticancer Activity: From Cell Lines to Animal Models
Pyrazole carbohydrazide derivatives have shown significant promise as anticancer agents. In vitro studies frequently report potent cytotoxic effects against a variety of cancer cell lines. A key objective is to determine if this potency translates to tumor growth inhibition in animal models.
Table 1: Comparison of In Vitro Cytotoxicity and In Vivo Antitumor Activity of Pyrazole Carbohydrazide Derivatives
| Compound/Derivative | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Animal | Efficacy | Reference |
| Salicylaldehyde-pyrazole-carbohydrazide | Proliferation Assay | A549 (Lung) | Not Specified | Not Specified | Not Specified | Potent growth inhibitors via apoptosis | [1] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 4b) | Growth Inhibition | A549 (Lung) | Not Specified | Not Specified | Not Specified | Induces apoptosis | [2] |
| Pyrazole-biphenyl derivative (Compound 34) | Apoptosis Assay | K-562 (Leukemia) | Not Specified (69.95% inhibition) | Not Specified | Not Specified | Not Specified | [3] |
| Pyrazole hydrazide derivative (Compound 33) | Cytotoxicity Assay | B16-F10 (Melanoma), MCF-7 (Breast) | 0.49 ± 0.07, 0.57 ± 0.03 | Not Specified | Not Specified | Not Specified | [3] |
| Pyrazole derivative (Compound 21) | Cytotoxicity Assay | HCT116 (Colon), MCF-7 (Breast) | 0.39 ± 0.06, 0.46 ± 0.04 | Not Specified | Not Specified | Aurora-A kinase inhibition (IC50 = 0.16 ± 0.03 µM) | [3] |
| Pyrazole derivative (Compound 42) | Cytotoxicity Assay | WM 266.4 (Melanoma), MCF-7 (Breast) | 0.12, 0.16 | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols:
-
MTT Assay for Cytotoxicity: This colorimetric assay measures the metabolic activity of cells. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
-
In Vivo Tumor Xenograft Model: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the pyrazole carbohydrazide derivative or a vehicle control. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth.
Signaling Pathway: Apoptosis Induction by Pyrazole Carbohydrazide Derivatives
Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Fused Pyrazole Inhibitors: A Head-to-Head Comparison for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target key signaling pathways involved in tumor growth and proliferation. Among these, fused pyrazole derivatives have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various protein kinases. This guide provides a head-to-head comparison of fused pyrazole inhibitors, focusing on their performance against critical cancer targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various fused pyrazole derivatives against key cancer-related kinases and cell lines. These compounds, including pyranopyrazoles and pyrazolopyrimidines, have been evaluated for their potency, often in direct comparison with established reference drugs such as erlotinib and sorafenib.
Table 1: In Vitro Kinase Inhibitory Activity of Fused Pyrazole Derivatives
| Compound ID | Fused Ring System | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | EGFR | 0.06 | Erlotinib | 0.09 |
| 9 | Dihydropyrano[2,3-c]pyrazole | VEGFR-2 | 0.22 | Sorafenib | 0.21 |
| 12 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.09 | Erlotinib | 0.09 |
| 12 | Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.23 | Sorafenib | 0.21 |
| 29 | Pyrazolo[1,5-a]pyrimidine | EGFR | 0.21 | Erlotinib | 0.03 |
| 29 | Pyrazolo[1,5-a]pyrimidine | HER-2 | 1.08 | Erlotinib | 0.14 |
| 33a | Pyrazolo[3,4-d]pyrimidine | CDK2 | Comparable to Olomoucine/Roscovitine | Olomoucine/Roscovitine | - |
| 17m | Pyrazolo[3,4-d]pyrimidine | PKD | 0.017-0.035 | 3-IN-PP1 | 0.094-0.108 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 2: In Vitro Anticancer Activity of Fused Pyrazole Derivatives against HEPG2 Cell Line
| Compound ID | Fused Ring System | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 1 | Dihydropyrano[2,3-c]pyrazole | 0.71 | Erlotinib | 10.6 |
| 2 | Dihydropyrano[2,3-c]pyrazole | 0.63 | Erlotinib | 10.6 |
| 4 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | 0.31 | Erlotinib | 10.6 |
| 8 | Dihydropyrano[2,3-c]pyrazole | 0.52 | Erlotinib | 10.6 |
| 11 | Pyrazolone | 0.63 | Erlotinib | 10.6 |
| 12 | Pyrazolo[3,4-d]pyrimidine | 0.71 | Erlotinib | 10.6 |
| 15 | Dihydropyrano[2,3-c]pyrazole | 0.45 | Erlotinib | 10.6 |
| VIIa | Pyrazolo[3,4-d]pyrimidine | 0.326 - 4.31 (across 57 cell lines) | - | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their characterization.
Caption: EGFR and VEGFR-2 signaling pathway inhibition by fused pyrazole inhibitors.
Caption: Experimental workflow for the evaluation of fused pyrazole inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR/VEGFR-2 Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of the fused pyrazole compounds on the kinase activity of EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Specific substrate (e.g., a synthetic peptide).
-
Test compounds (fused pyrazoles) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a microplate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic effect of the fused pyrazole compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HEPG2, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds (fused pyrazoles).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
This guide provides a foundational overview for the comparison of fused pyrazole inhibitors. The presented data and protocols are intended to facilitate further research and development in this promising area of oncology. For specific applications, optimization of the described protocols may be necessary.
Comparative Guide to the Validation of Kinase Inhibition by N'-Substituted Pyrazole Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N'-substituted pyrazole carbohydrazides as kinase inhibitors, supported by experimental data from peer-reviewed studies. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, and the introduction of a carbohydrazide moiety at the N' position offers a versatile point for chemical modification to achieve desired potency and selectivity. This document summarizes the inhibitory activities of these compounds against various kinases, details the experimental protocols for their validation, and visualizes key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected N'-substituted pyrazole carbohydrazides and related pyrazole derivatives against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 (Ki) |
| Compound 17 [1] | Chk2 | 17.9 |
| Compound 8 [1] | Aurora A/B | 35 / 75 |
| Compound 22 | CDK2 | 24 |
| Compound 22 | CDK5 | 23 |
| Compound 3f | JAK1 | 3.4 |
| Compound 3f | JAK2 | 2.2 |
| Compound 3f | JAK3 | 3.5 |
| Compound 10e | JAK2 | 166 |
| Compound 10e | JAK3 | 57 |
| Compound 10e | Aurora A | 939 |
| Compound 10e | Aurora B | 583 |
Table 2: Anti-proliferative Activity of Pyrazole Carbohydrazide Derivatives in Cancer Cell Lines
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | A549 (Lung) | Variable | [2] |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BGC823, BT474 | Potent activity reported | [3] |
| Pyrazole-based CDK inhibitors (general) | MCF7 (Breast) | 0.13 - 0.15 | [4] |
| Pyrazole-based CDK inhibitors (general) | MIAPaCa (Pancreatic) | 0.28 - 0.34 | [4] |
| Pyrazole-based CDK inhibitors (general) | HeLa (Cervical) | 0.21 - 0.73 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of N'-substituted pyrazole carbohydrazide kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for the specific kinase)
-
Test Compounds (N'-substituted pyrazole carbohydrazides) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compounds (N'-substituted pyrazole carbohydrazides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of a kinase's downstream substrates, providing evidence of target engagement within a cellular context.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Imaging system
Procedure:
-
Seed cells and treat them with various concentrations of the pyrazole carbohydrazide inhibitor for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.
Experimental Workflow
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's selectivity is a cornerstone of modern therapeutic development. Understanding the cross-reactivity profile of a potential drug candidate is crucial for predicting its efficacy and potential off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the pyrazole derivative 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide as a case study. While specific cross-reactivity data for this particular compound is not extensively published, this guide will present a hypothetical profiling scenario, complete with detailed experimental protocols and comparative data, to serve as a practical template for your own research.
The pyrazole scaffold is a common motif in many biologically active compounds, with derivatives exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Given this broad bioactivity, a thorough understanding of the selectivity of any new pyrazole-based compound is paramount.
Comparative Analysis of Kinase Inhibition
A primary method for assessing the cross-reactivity of a potential kinase inhibitor is to screen it against a large panel of kinases. The resulting data, often presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of its potency against the intended target versus a host of other kinases.
In this hypothetical scenario, let us assume that this compound (referred to as "Compound X" for brevity) has been identified as a potent inhibitor of Aurora Kinase A, a key regulator of cell division. The following table compares the inhibitory activity of Compound X against a selection of kinases, alongside two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Alisertib (a known Aurora Kinase A inhibitor).
| Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Alisertib (MLN8237) (IC50, nM) |
| Aurora Kinase A | 15 | 5 | 1.2 |
| Aurora Kinase B | 250 | 7 | 39.6 |
| VEGFR2 | >10,000 | 20 | 3,300 |
| ABL1 | 5,200 | 6 | >10,000 |
| SRC | 8,750 | 9 | >10,000 |
| LCK | >10,000 | 15 | >10,000 |
| CDK2/cyclin A | 1,800 | 3 | 4,900 |
This data is hypothetical and for illustrative purposes only.
This table clearly demonstrates the selectivity profile of Compound X. While it is a potent inhibitor of Aurora Kinase A, it shows significantly less activity against other kinases in the panel, suggesting a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.[7]
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is considered the gold standard for kinase profiling, directly measuring the incorporation of a radiolabeled phosphate group onto a substrate.[8]
1. Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction mixture does not exceed 1%.
2. Reaction Mixture Assembly:
-
In a 96-well plate, combine the following in order:
-
Assay buffer
-
Test compound (or vehicle control)
-
Substrate (e.g., a specific peptide for the kinase of interest)
-
Kinase enzyme
-
-
Initiate the reaction by adding a mixture of ATP and [γ-33P]-ATP.
3. Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[7]
4. Washing and Detection:
-
Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate.
-
Wash the wells multiple times with a saline solution to remove unincorporated [γ-33P]-ATP.[7]
-
Measure the radioactivity in each well using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
2. Heating and Lysis:
-
Harvest and resuspend the cells in a buffered solution.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
3. Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
4. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: Workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Potential on-target and off-target effects of Compound X.
By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.[7]
References
- 1. Buy this compound | 299166-55-5 [smolecule.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Unveiling the Potential: Novel Pyrazole Compounds Challenge Established Anticancer Drugs
A comparative analysis of novel pyrazole derivatives against conventional chemotherapeutic agents reveals promising avenues for targeted cancer therapy. This guide synthesizes recent in-vitro experimental data, offering a head-to-head comparison of cytotoxic activity, and provides detailed experimental protocols for the methodologies cited.
In the relentless pursuit of more effective and less toxic cancer treatments, novel heterocyclic compounds are a focal point of drug discovery. Among these, pyrazole derivatives have emerged as a particularly promising class of anticancer agents.[1][2][3] Recent studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting efficacy comparable or superior to established anticancer drugs such as Doxorubicin and Cisplatin.[4][5] This guide provides a comprehensive benchmark of selected novel pyrazole compounds, presenting their performance against these conventional drugs, detailing the experimental methodologies used for their evaluation, and illustrating the key signaling pathways they target.
Data Presentation: A Comparative Look at Cytotoxic Activity
The in-vitro cytotoxic activity of novel pyrazole compounds has been rigorously evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for these novel agents and compared with standard chemotherapeutic drugs. The following tables summarize these findings, offering a clear comparison of their anticancer efficacy.
| Compound ID | Cancer Cell Line | Test Compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Novel Pyrazole-Chalcone Hybrid (Compound 9e) | PACA2 (Pancreatic Carcinoma) | 27.6 | Doxorubicin | 52.1[4] |
| Novel Pyrazole-Chalcone Hybrid (Compound 7d) | MCF7 (Breast Adenocarcinoma) | 42.6 | Doxorubicin | 48.0[4] |
| Benzo[b]thiophen-2-yl-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver Carcinoma) | 3.57 | Cisplatin | 8.45[5] |
| Pyrazole Derivative (Compound 6b) | HNO-97 (Oral Squamous Cell Carcinoma) | 10.0 | - | -[6] |
| Pyrazole Derivative (Compound 6d) | HNO-97 (Oral Squamous Cell Carcinoma) | 10.56 | - | -[6] |
Experimental Protocols: Methodologies for Anticancer Evaluation
The data presented in this guide is predominantly derived from two widely accepted in-vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay. These assays are instrumental in the initial screening of potential anticancer compounds.[7][8]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It relies on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds or the standard anticancer drug for a specified period, typically 48 to 72 hours.
-
MTT Incubation: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: After incubation, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[9] The IC50 value is then calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[11][12][13]
Detailed Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[11]
-
Staining: The plates are then washed and stained with a 0.4% (w/v) SRB solution for 30 minutes at room temperature.[11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[11]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm.[5][13] The IC50 is determined from the dose-response relationship.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in-vitro cytotoxicity screening of novel compounds.
Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways are among the prominent targets.[1][14]
Caption: Simplified representation of the EGFR signaling pathway in cancer.
Caption: The role of the CDK2-Cyclin E complex in the G1/S cell cycle transition.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellx.de [zellx.de]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elgenelim.com [elgenelim.com]
Evaluating the Therapeutic Index of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide Derivatives: A Comparative Guide
Introduction
The therapeutic index is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For novel drug candidates, such as derivatives of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, establishing a favorable therapeutic index is a key step in the drug development pipeline. This guide provides a comparative overview of the available data on the efficacy and toxicity of this class of compounds and related pyrazole derivatives to aid researchers and drug development professionals in their evaluation. It is important to note that a definitive therapeutic index, calculated from paired in vivo efficacy and toxicity studies for the same this compound derivatives, is not yet available in the public domain. Therefore, this guide will focus on comparing the in vitro cytotoxicity of various pyrazole derivatives as a measure of potential therapeutic efficacy and will discuss the general toxicity profile of pyrazole-based compounds based on existing literature.
Comparative Efficacy: In Vitro Cytotoxicity of Pyrazole Derivatives
The anticancer potential of pyrazole derivatives is an active area of research, with numerous studies evaluating their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro efficacy of a compound. The following table summarizes the IC50 values for a selection of pyrazole derivatives from recent studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Compounds | L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [1] |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | [1] | |
| Indolo-pyrazoles | 6c | SK-MEL-28 (Melanoma) | 3.46 | [2] |
| Pyrazole-arylcinnamide | V | HeLa (Cervical) | 0.4 | [2] |
| Chalcone-pyrazole hybrid | VI | Various | 3.70 - 8.96 | [2] |
| Vicinal diaryl substituted pyrazoles | VII | Various | 0.00023 (0.23 nM) | [2] |
| Pyrazolyl tetrazole acetic acids | 5c | HT-29 (Colon) | 6.43 | [3] |
| 5c | PC-3 (Prostate) | 9.83 | [3] | |
| Pyrazolone derivatives | 2(b) | Brine Shrimp | 19.5 ppm | [4] |
| 2(f1) | Brine Shrimp | 19.5 ppm | [4] | |
| 2(f2) | Brine Shrimp | 20 ppm | [4] |
Toxicity Profile of Pyrazole Derivatives
While specific in vivo toxicity data for this compound derivatives are limited, studies on other pyrazole compounds provide some insights into their potential toxicological profiles.
| Compound Class | Study Type | Model | Key Findings | Reference |
| Dipyrone (a pyrazolone) | 6-month oral toxicity | Rats and Dogs | Increased reticulocytes and Heinz bodies at the highest dose; slight haemosiderosis. | [5] |
| Aminopyrine (a pyrazolone) | In vitro nitrosation | Chemical assay | Forms a carcinogenic nitrosamine. | [5] |
| Pyrazolyl tetrazole acetic acid (5c) | In vivo anticancer activity | Ehrlich ascites carcinoma bearing mice | Highest percentage increase in life span (75.13%) and mean survival time (32.4 ± 0.53 days). | [3] |
| 4-Thiazolyl pyrazolyl derivatives | Acute toxicity | Not specified | Acute toxicity was evaluated. | [6] |
It is crucial to conduct comprehensive preclinical toxicology studies for any new pyrazole derivative to determine its specific safety profile.
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Principle: The assay is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells are responsible for this conversion. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin or doxorubicin) are included.[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Generalized synthesis pathway for pyrazole carbohydrazide derivatives.
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The available data suggest that pyrazole-based scaffolds, including those related to this compound, hold significant promise as a source of novel therapeutic agents, particularly in the realm of oncology. Several derivatives have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines. However, a comprehensive understanding of their therapeutic index is currently hampered by the lack of integrated in vivo efficacy and toxicity data for the same compounds.
Future research should focus on:
-
Paired Efficacy and Toxicity Studies: Conducting in vivo studies in relevant animal models to determine both the effective dose (ED50) and the lethal dose (LD50) or toxic dose (TD50) for the most promising derivatives identified in vitro. This will allow for the calculation of a true therapeutic index.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to optimize their drug-like characteristics.
By systematically addressing these research gaps, the scientific community can better evaluate the therapeutic potential of this compound derivatives and advance the most promising candidates toward clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The following procedures are based on best practices for handling similar carbohydrazide compounds and general laboratory chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Protection Type | Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles or Glasses, Face Shield | Chemical splash goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[2] Safety glasses must meet ANSI Z.87.1 standards.[2] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer broad protection against incidental chemical contact.[2] It is recommended to use double gloves for added protection.[1] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from splashes.[3] Clothing worn underneath should be made of natural fibers like cotton.[2] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[3] |
| Respiratory Protection | Respirator (if necessary) | A respirator may be required when working with volatile chemicals or in poorly ventilated areas to avoid inhalation of dust or fumes.[3] Use requires medical evaluation and fit testing.[2] |
Experimental Protocols
General Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[4][5]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated location.[6][7] Keep it away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated PPE and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.[9]
-
Disposal Procedure: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[8] Do not dispose of it down the drain or with general laboratory trash.[5] Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.[10]
Emergency Procedures: Chemical Spill
In the event of a chemical spill, follow these procedural steps to ensure safety and proper cleanup.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[11]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9][11]
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material, working from the outside in.[10] For solid spills, cover with a damp paper towel to avoid generating dust.[11]
-
Absorb or Neutralize: Use an appropriate absorbent material for the chemical.[11] If the substance is an acid or base, neutralization may be an option.[9][10]
-
Collect Residue: Carefully scoop the absorbed or neutralized material into a designated hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Waste: Seal and label the waste container and arrange for its disposal through your institution's EHS department.[10]
Major Spill Response:
-
Evacuate: Evacuate the immediate area and alert others to do the same.[11][12]
-
Isolate the Area: Close doors to the affected area to contain vapors.[11][12]
-
Contact Emergency Services: Notify your institution's EHS or emergency response team immediately.[12]
-
Provide Information: Be prepared to provide information about the spilled chemical to emergency responders.[11]
Visual Workflow for Chemical Spill Response
The following diagram illustrates the logical steps for responding to a chemical spill in the laboratory.
Caption: Workflow for handling minor and major chemical spills.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. afgsci.com [afgsci.com]
- 6. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. redox.com [redox.com]
- 9. westlab.com [westlab.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
